5-Methoxy-2-methylbenzoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
56724-08-4 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
5-methoxy-2-methylbenzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 |
InChI Key |
YHCFNKMFWQPWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Reactivity of Methoxy-Methylbenzoyl Chloride Isomers: A Technical Guide
Senior Application Scientist Note: The initial request specified an in-depth guide on 5-Methoxy-2-methylbenzoyl chloride. However, a comprehensive search of chemical literature and databases indicates that this specific isomer is not well-documented, lacking a dedicated CAS number and substantial published data. In contrast, the isomer 2-Methoxy-5-methylbenzoyl chloride (CAS No. 25045-35-6) is a well-characterized and commercially available reagent. Given the structural similarity and the shared methoxy and methyl substituents on the benzoyl chloride core, this guide will focus on the properties and applications of 2-Methoxy-5-methylbenzoyl chloride as a representative and technically robust subject for researchers, scientists, and drug development professionals. The principles of reactivity and handling discussed herein are expected to be broadly applicable to other isomers, including the requested 5-methoxy-2-methyl variant.
Physicochemical Characteristics of 2-Methoxy-5-methylbenzoyl chloride
2-Methoxy-5-methylbenzoyl chloride is a substituted aromatic acyl chloride, a class of compounds widely utilized in organic synthesis for the introduction of the benzoyl moiety. The presence of the methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring influences its electronic properties and, consequently, its reactivity and physical state.
Core Physical and Chemical Properties
A summary of the key physicochemical data for 2-Methoxy-5-methylbenzoyl chloride is presented below. These parameters are critical for its appropriate handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| IUPAC Name | 2-methoxy-5-methylbenzoyl chloride | [1] |
| CAS Number | 25045-35-6 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Data not consistently available; likely a liquid or low-melting solid. | |
| Boiling Point | Not precisely documented in available literature. | |
| Solubility | Reacts with water; soluble in anhydrous organic solvents (e.g., benzene, ethers, chlorinated hydrocarbons). | [2] |
Computed and Spectroscopic Data
Computational models provide further insight into the molecule's characteristics, which are essential for understanding its behavior in various chemical environments.
| Property | Value | Source(s) |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [3] |
Reactivity and Stability Profile
The reactivity of 2-Methoxy-5-methylbenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. The electron-donating effects of the methoxy and methyl groups on the aromatic ring modulate this reactivity.
Nucleophilic Acyl Substitution
The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution.[2] The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The general mechanism is depicted below:
-
Hydrolysis: Benzoyl chlorides react vigorously with water, including atmospheric moisture, to form the corresponding carboxylic acid (2-methoxy-5-methylbenzoic acid) and hydrochloric acid.[2] This necessitates handling under anhydrous conditions.
-
Acylation of Alcohols and Amines: It readily reacts with alcohols to form esters and with amines to yield amides. These reactions are fundamental in the synthesis of a wide range of organic molecules.[2]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 2-Methoxy-5-methylbenzoyl chloride can acylate other aromatic compounds. The electron-donating substituents on its own ring can influence the reaction conditions required.
Stability and Storage
Due to its reactivity with water, 2-Methoxy-5-methylbenzoyl chloride is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Prolonged storage can lead to decomposition, especially if exposed to moisture.
Synthesis and Applications
General Synthesis Pathway
Benzoyl chlorides are typically synthesized from the corresponding carboxylic acid. The most common method involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of 2-Methoxy-5-methylbenzoyl chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-5-methylbenzoic acid.
-
Addition of Chlorinating Agent: Under a fume hood, slowly add an excess of thionyl chloride to the flask.
-
Reaction: Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases.
-
Work-up: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude 2-Methoxy-5-methylbenzoyl chloride can be purified by vacuum distillation.
Applications in Research and Drug Development
Substituted benzoyl chlorides are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The methoxy and methyl groups can play a significant role in modulating the pharmacological properties of the final compound.[4] While specific applications for 2-Methoxy-5-methylbenzoyl chloride are not extensively detailed in readily available literature, its structural motifs are present in various research compounds. It serves as a versatile building block for creating more complex molecules through the formation of ester and amide linkages.
Safety and Handling
As with all acyl chlorides, 2-Methoxy-5-methylbenzoyl chloride is a corrosive and lachrymatory (tear-inducing) substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Hazard Summary
| Hazard | Description | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage. | Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. |
| Moisture Sensitive | Reacts with water to produce corrosive hydrochloric acid fumes. | Handle under anhydrous conditions and store in a dry, inert atmosphere. |
| Inhalation Hazard | Vapors are irritating to the respiratory tract. | Use in a well-ventilated fume hood. |
First Aid Measures
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Methoxy-5-methylbenzoyl chloride is a valuable and reactive intermediate in organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride group, which allows for the facile formation of esters, amides, and other derivatives. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. While data on the specifically requested 5-methoxy-2-methyl isomer is scarce, the information provided for the well-documented 2-methoxy-5-methyl isomer serves as a robust and informative guide for scientists working with this class of compounds.
References
-
Journal of the American Chemical Society. Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Available from: [Link]
-
PubChem. 2-Methoxy-5-methylbenzoyl chloride. Available from: [Link]
-
Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link]
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PubChem. 5-Chloro-2-methoxybenzoyl chloride. Available from: [Link]
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PMC. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Available from: [Link]
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ResearchGate. Scheme 5. Reactions of Y-substituted benzoyl chlorides with... Available from: [Link]
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Chemsrc. 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0. Available from: [Link]
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Cheméo. Chemical Properties of Benzoyl chloride, 3-methoxy- (CAS 1711-05-3). Available from: [Link]
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PubChem. Benzoyl chloride, 3-methoxy-2-methyl-. Available from: [Link]
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Chemsrc. 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0. Available from: [Link]
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PubChem. 2-Methoxy-6-methylbenzoyl chloride. Available from: [Link]
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
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NIST. Benzoyl chloride, 2-methoxy-. Available from: [Link]
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-
PubChem. Methyl 5-chloro-2-methoxybenzoate. Available from: [Link]
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A Technical Guide to 5-Methoxy-2-methylbenzoyl Chloride: Synthesis, Reactivity, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-methylbenzoyl chloride is a substituted aromatic acyl chloride that serves as a highly valuable and reactive intermediate in advanced organic synthesis. Its specific substitution pattern—a methoxy group providing electron-donating character and a methyl group influencing steric and electronic properties—makes it a tailored building block for creating complex molecular architectures. This guide provides an in-depth exploration of its molecular structure, a validated protocol for its synthesis, comprehensive analytical characterization, core reactivity, and its applications, particularly in the context of pharmaceutical development. The document is designed to equip researchers and drug development professionals with the technical knowledge required for the effective and safe utilization of this versatile reagent.
Part 1: Molecular Structure and Physicochemical Properties
The precise arrangement of functional groups on the benzoyl chloride scaffold is fundamental to its chemical behavior. Understanding its nomenclature and properties is the first step toward its effective application.
IUPAC Nomenclature and Structural Elucidation
The IUPAC name, 5-Methoxy-2-methylbenzoyl chloride , explicitly defines the molecule's structure:
-
Benzoyl chloride: The core structure is a benzene ring attached to a carbonyl chloride group (-COCl).
-
2-methyl: A methyl group (-CH₃) is substituted at the second carbon atom relative to the acyl chloride group (the ortho position).
-
5-methoxy: A methoxy group (-OCH₃) is located at the fifth carbon atom (the meta position relative to the acyl chloride and para to the methyl group).
This substitution pattern is critical, as the interplay between the electron-donating methoxy group and the weakly donating methyl group modulates the reactivity of both the aromatic ring and the acyl chloride functional group.
Caption: 2D Structure of 5-Methoxy-2-methylbenzoyl chloride.
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Methoxy-2-methylbenzoyl chloride and its close isomer, 2-methoxy-5-methylbenzoyl chloride, for reference.
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-2-methylbenzoyl chloride | - |
| Synonyms | ortho-Toluoyl chloride, 5-methoxy- | - |
| Molecular Formula | C₉H₉ClO₂ | PubChem[1] |
| Molecular Weight | 184.62 g/mol | PubChem[1] |
| CAS Number | 25045-35-6 (for isomer 2-methoxy-5-methylbenzoyl chloride) | PubChem[1] |
| Physical Form | Expected to be a liquid or low-melting solid | General Chemical Knowledge |
| Boiling Point | Not reported; estimated >250 °C | - |
| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene). Reacts violently with water and alcohols.[2] | General Chemical Knowledge |
Part 2: Synthesis and Purification
The most reliable and common method for preparing acyl chlorides is the direct chlorination of the parent carboxylic acid. This transformation is efficient and leverages readily available starting materials.
Synthetic Rationale and Choice of Reagents
The conversion of 5-methoxy-2-methylbenzoic acid to its corresponding acyl chloride is typically achieved using a chlorinating agent. While several reagents can effect this transformation (e.g., oxalyl chloride, phosphorus pentachloride), thionyl chloride (SOCl₂) is often the reagent of choice for both laboratory and industrial scale-up.
Expertise-Driven Rationale:
-
Favorable Byproducts: The reaction between a carboxylic acid and thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[3] Both are gaseous at room temperature, which simplifies purification immensely—the excess reagent and byproducts can be easily removed under reduced pressure, often yielding a crude product of sufficient purity for subsequent steps.
-
Catalysis: The reaction rate can be significantly enhanced by a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with thionyl chloride to form the Vilsmeier reagent in situ, which is a more potent acylating agent and the true catalytic species in the cycle.
Caption: Workflow for the synthesis of 5-Methoxy-2-methylbenzoyl chloride.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis will yield a product that conforms to the analytical data outlined in Part 3.
Materials:
-
5-methoxy-2-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic, ~1% of SOCl₂ volume)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar). This ensures all glassware is free from water, which would hydrolyze the product.
-
Charging the Flask: To the flask, add 5-methoxy-2-methylbenzoic acid (1.0 eq) and the anhydrous solvent (e.g., 3-5 mL per gram of acid).
-
Reagent Addition: While stirring, add thionyl chloride (1.5 eq) dropwise at room temperature. Following this, add one drop of anhydrous DMF as a catalyst. The reaction mixture will begin to effervesce as HCl and SO₂ gas are produced. The condenser should be vented through a gas scrubber (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases.
-
Reaction: Gently heat the mixture to reflux (for DCM, ~40°C; for Toluene, ~110°C) and maintain for 1-3 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a vacuum trap and pump compatible with acidic vapors.
-
Purification: The resulting crude oil or solid is often of high purity. For applications requiring exceptionally pure material, vacuum distillation can be performed. The product is a moisture-sensitive liquid or solid and should be used immediately or stored under an inert atmosphere.[4]
Part 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. The following are the expected analytical signatures for 5-Methoxy-2-methylbenzoyl chloride based on its structure.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals corresponding to the protons on the benzene ring. Their specific chemical shifts and coupling patterns will confirm the 1,2,4-substitution. Methoxy Protons (-OCH₃) (δ ~3.8 ppm): A sharp singlet integrating to 3 protons. Methyl Protons (-CH₃) (δ ~2.4 ppm): A sharp singlet integrating to 3 protons. |
| ¹³C NMR | Carbonyl Carbon (-COCl) (δ ~168-172 ppm): The most downfield signal, characteristic of an acyl chloride. Aromatic Carbons (δ 110-160 ppm): Six signals, with the carbon attached to the methoxy group being the most shielded (lowest ppm) and the carbon attached to the carbonyl being deshielded. Methoxy Carbon (-OCH₃) (δ ~55 ppm): A signal in the typical range for methoxy carbons. Methyl Carbon (-CH₃) (δ ~20 ppm): A signal in the typical range for aryl methyl carbons. |
| IR Spectroscopy | C=O Stretch (Acyl Chloride): A strong, sharp absorption band in the range of 1770-1815 cm⁻¹ . This is a key diagnostic peak and is at a higher frequency than the corresponding carboxylic acid (~1700 cm⁻¹). Aromatic C=C Stretches: Medium intensity bands around 1600 cm⁻¹ and 1450 cm⁻¹. C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight (184.62 g/mol ), showing a characteristic M/M+2 isotopic pattern of ~3:1 due to the presence of chlorine (³⁵Cl and ³⁷Cl). Key Fragment: A prominent peak corresponding to the loss of the chlorine atom ([M-Cl]⁺) at m/z 149, representing the stable acylium ion. |
Part 4: Chemical Reactivity and Synthetic Utility
5-Methoxy-2-methylbenzoyl chloride is a potent electrophile, and its chemistry is dominated by nucleophilic acyl substitution. This reactivity makes it an essential tool for forging new chemical bonds.
Core Reactivity: Nucleophilic Acyl Substitution
The carbonyl carbon in 5-Methoxy-2-methylbenzoyl chloride is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. The chloride ion is also an excellent leaving group, facilitating substitution reactions with a wide range of nucleophiles.
Sources
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 5-Methoxy-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This technical guide provides a detailed prediction and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-Methoxy-2-methylbenzoyl chloride. In the absence of direct experimental data, this document outlines a systematic approach to spectral prediction based on established principles of NMR spectroscopy, substituent effects, and data from analogous chemical structures. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of the expected spectral characteristics of this and structurally related molecules.
Introduction to NMR Spectral Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures. The chemical shift (δ), reported in parts per million (ppm), of a nucleus is highly sensitive to its local electronic environment. Predicting NMR spectra for novel or uncharacterized compounds is a critical step in modern chemical research, enabling the confirmation of synthesis products and aiding in structure-based drug design.
The prediction of NMR spectra can be approached through several methods:
-
Ab initio or Density Functional Theory (DFT) calculations: These computational methods provide highly accurate predictions but are computationally intensive.
-
Empirical or database-driven approaches: These methods utilize large databases of experimentally determined NMR data to predict chemical shifts based on the chemical environment of a nucleus. Software like ACD/Labs NMR Predictor and Mnova NMRPredict employ sophisticated algorithms, including HOSE (Hierarchical Organization of Spherical Environments) codes and neural networks, for this purpose.[1][2][3][4][5]
-
Incremental methods: This approach involves starting with the known spectrum of a parent molecule and applying additive corrections for each substituent.
This guide will primarily use an incremental and comparative approach, leveraging data for structurally similar compounds to predict the ¹H and ¹³C NMR spectra of 5-Methoxy-2-methylbenzoyl chloride.
Molecular Structure and Symmetry Analysis
To predict the NMR spectra, it is essential to first analyze the structure of 5-Methoxy-2-methylbenzoyl chloride and identify the unique proton and carbon environments.
Figure 1: Structure of 5-Methoxy-2-methylbenzoyl chloride with atom numbering.
The molecule possesses three distinct aromatic protons (H-3, H-4, and H-6) and eight unique carbon atoms. The substituents are a methyl group at C-2, a methoxy group at C-5, and a benzoyl chloride group at C-1.
Predicted ¹H NMR Spectrum
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance and moderately electron-withdrawing through induction. The methyl group (-CH₃) is a weak EDG. The benzoyl chloride group (-COCl) is a strong electron-withdrawing group (EWG).
-
Aromatic Protons (H-3, H-4, H-6):
-
H-6: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing benzoyl chloride and electron-donating methyl group. The strong shielding effect of the methoxy group is expected to shift H-6 upfield. It will appear as a doublet due to coupling with H-4 (small meta coupling).
-
H-3: This proton is ortho to the electron-donating methyl group and meta to the electron-donating methoxy group and the electron-withdrawing benzoyl chloride group. It is expected to be deshielded relative to a standard benzene ring. It will appear as a doublet of doublets due to coupling with H-4 (ortho coupling) and H-6 (para coupling, which may not be resolved).
-
H-4: This proton is ortho to the electron-donating methoxy group and meta to the electron-donating methyl group. It will experience significant shielding. It will appear as a doublet of doublets due to coupling with H-3 (ortho coupling) and H-6 (meta coupling).
-
-
Methyl and Methoxy Protons:
-
-OCH₃ Protons: The protons of the methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
-CH₃ Protons: The protons of the methyl group on the aromatic ring will also appear as a singlet, generally in the range of 2.2-2.5 ppm.
-
Table 1: Predicted ¹H NMR Spectral Data for 5-Methoxy-2-methylbenzoyl chloride
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.25 - 7.35 | d | J ≈ 8.5 |
| H-4 | 7.00 - 7.10 | dd | J ≈ 8.5, 2.5 |
| H-6 | 7.50 - 7.60 | d | J ≈ 2.5 |
| -OCH₃ | 3.80 - 3.90 | s | - |
| -CH₃ | 2.30 - 2.40 | s | - |
Predicted ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are also heavily influenced by the substituents. Aromatic carbons generally appear in the range of 110-165 ppm.[6][7][8]
-
Carbonyl Carbon (C=O): The carbonyl carbon of the benzoyl chloride is expected to be significantly deshielded and appear in the downfield region of the spectrum, typically around 165-175 ppm.
-
Aromatic Carbons (C1-C6):
-
C1: This carbon is attached to the electron-withdrawing benzoyl chloride group and will be deshielded.
-
C2: Attached to the electron-donating methyl group, this carbon will be shielded relative to its position in benzoyl chloride.
-
C5: Attached to the strongly electron-donating methoxy group, this carbon will be significantly shielded.
-
C3, C4, C6: The chemical shifts of these carbons will be influenced by the combined effects of the substituents. C4, being para to the benzoyl chloride and ortho to the methoxy group, will be shielded. C6, being ortho to the benzoyl chloride and the methoxy group, will be deshielded by the former and shielded by the latter. C3 will be influenced by the ortho methyl and meta methoxy and benzoyl chloride groups.
-
-
Methyl and Methoxy Carbons:
-
-OCH₃ Carbon: The carbon of the methoxy group typically appears around 55-60 ppm.
-
-CH₃ Carbon: The carbon of the methyl group on the aromatic ring is expected in the range of 20-25 ppm.
-
Table 2: Predicted ¹³C NMR Spectral Data for 5-Methoxy-2-methylbenzoyl chloride
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 168.0 - 172.0 |
| C1 | 133.0 - 137.0 |
| C2 | 140.0 - 144.0 |
| C3 | 120.0 - 124.0 |
| C4 | 130.0 - 134.0 |
| C5 | 160.0 - 164.0 |
| C6 | 115.0 - 119.0 |
| -OCH₃ | 55.0 - 57.0 |
| -CH₃ | 20.0 - 22.0 |
Experimental Protocol: A Guide to NMR Prediction
For researchers aiming to predict NMR spectra for novel compounds, the following workflow is recommended:
Figure 2: A generalized workflow for the prediction of NMR spectra.
Step-by-Step Methodology:
-
Define the Accurate Molecular Structure: Begin with a confirmed 2D or 3D structure of the target molecule.
-
Symmetry Analysis: Identify all unique proton and carbon atoms in the molecule.
-
Substituent Effect Analysis: For each unique nucleus, analyze the electronic effects (both inductive and resonance) of neighboring functional groups.
-
Database and Literature Search: Search chemical databases (e.g., SciFinder, Reaxys) and the scientific literature for experimentally determined NMR data of structurally similar compounds.
-
Utilize Prediction Software: If available, input the molecular structure into NMR prediction software. These tools often provide multiple predicted spectra based on different algorithms, allowing for a more confident prediction.[1][4]
-
Predict Chemical Shifts: Based on the analysis from steps 3 and 4, and aided by software predictions, assign a chemical shift range for each unique nucleus.
-
Predict Multiplicities and Coupling Constants (for ¹H NMR): Determine the expected splitting pattern for each proton signal based on the number of neighboring protons (n+1 rule) and estimate the coupling constants (J-values).
-
Tabulate Predicted Data: Organize the predicted chemical shifts, multiplicities, and coupling constants into clear tables.
-
Experimental Verification: The ultimate confirmation of the predicted data is through the acquisition of an experimental NMR spectrum.
Conclusion
This guide provides a comprehensive predicted ¹H and ¹³C NMR dataset for 5-Methoxy-2-methylbenzoyl chloride based on established spectroscopic principles and comparative data analysis. The provided tables of predicted chemical shifts and multiplicities serve as a practical reference for the identification and characterization of this compound in a laboratory setting. The outlined workflow for NMR prediction offers a systematic approach for researchers to apply to other novel molecules.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Lal, M., & Kumar, S. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(5), 475-484. Retrieved from [Link]
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Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]
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Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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Zhang, J., et al. (2014). Supporting Information. Chemical Communications, 50, 13451-13453. Retrieved from [Link]
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University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221. Retrieved from [Link]
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Kumar, A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 6(7), 1931-1936. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to the Key FT-IR Absorption Frequencies of 5-Methoxy-2-methylbenzoyl Chloride
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 5-Methoxy-2-methylbenzoyl chloride. Designed for researchers, analytical chemists, and professionals in pharmaceutical and chemical development, this document elucidates the correlation between the molecule's structural features and its vibrational spectrum. We will dissect the characteristic absorption frequencies, offering insights grounded in established spectroscopic principles to facilitate the identification, purity assessment, and reaction monitoring of this important chemical intermediate.
Introduction to FT-IR Spectroscopy in Molecular Characterization
FT-IR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. Absorption of this radiation occurs when the frequency of the radiation matches the natural vibrational frequency of the bond, resulting in a transition to a higher vibrational energy level. An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), creating a unique "fingerprint" for a molecule. For a multifunctional compound like 5-Methoxy-2-methylbenzoyl chloride, the FT-IR spectrum is a composite of the characteristic absorptions of its constituent functional groups, namely the acyl chloride, the substituted aromatic ring, the aryl ether (methoxy group), and the methyl group.
Molecular Structure and Key Functional Groups
To interpret the FT-IR spectrum, it is essential to first understand the molecular architecture. 5-Methoxy-2-methylbenzoyl chloride possesses a benzene ring substituted with an acyl chloride group, a methyl group, and a methoxy group. Each of these imparts distinct and identifiable features to the infrared spectrum.
Caption: Molecular Structure of 5-Methoxy-2-methylbenzoyl Chloride.
Detailed Analysis of Key Absorption Regions
The FT-IR spectrum of 5-Methoxy-2-methylbenzoyl chloride can be logically divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.
The Acyl Chloride Group (COCl)
-
C=O Stretching Vibration: The carbonyl (C=O) stretch of an acyl chloride is one of the most intense and characteristic absorption bands in the entire IR spectrum.[1] For aromatic acid chlorides, this band appears at a characteristically high frequency, typically in the range of 1760-1780 cm⁻¹ .[1] The high wavenumber is attributed to the inductive effect of the electronegative chlorine atom, which strengthens the C=O double bond. In some cases, a weaker shoulder or a distinct secondary peak may appear around 1735-1750 cm⁻¹ due to Fermi resonance, where the fundamental C=O stretching vibration couples with an overtone of another vibration, often the C-Cl stretch.[2]
-
C-Cl Stretching Vibration: The carbon-chlorine (C-Cl) single bond stretch gives rise to a strong to medium intensity absorption in the fingerprint region. For acyl chlorides, this band is typically found between 600-800 cm⁻¹ .[3] Its precise position can be influenced by the overall molecular structure.
The Aromatic Benzene Ring
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring consistently appear just above 3000 cm⁻¹. Expect one or more weak to medium intensity sharp bands in the 3000-3100 cm⁻¹ region.[4]
-
Aromatic C=C Stretching (Skeletal Vibrations): The stretching of the carbon-carbon double bonds within the benzene ring produces a set of characteristic bands, typically of variable intensity, in the 1450-1600 cm⁻¹ region.[4] For substituted benzenes, prominent peaks are often observed near 1600 cm⁻¹ and 1475 cm⁻¹ .[3]
-
C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the benzene ring. These absorptions occur in the 690-900 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, as in this molecule, strong bands are expected in this range, which can help confirm the isomeric structure.
The Methoxy Group (Ar-O-CH₃)
The methoxy group introduces features of an aryl alkyl ether.
-
Asymmetric C-O-C Stretching: Aryl alkyl ethers display a characteristic strong, asymmetric C-O-C stretching band near 1250 cm⁻¹ .[5][6] This is a reliable indicator of the Ar-O linkage.
-
Symmetric C-O-C Stretching: A second, symmetric C-O-C stretching band is also expected, typically appearing near 1040 cm⁻¹ .[5][6] The presence of these two distinct C-O stretching bands is a hallmark of the aryl alkyl ether functionality.
-
Aliphatic C-H Stretching: The methyl part of the methoxy group will exhibit C-H stretching vibrations. These symmetric and asymmetric stretches are expected in the 2850-3000 cm⁻¹ range, typically appearing as sharp, distinct peaks just below the aromatic C-H stretches.[3] A band specifically around 2850 cm⁻¹ is often characteristic of a methoxy group.
The Methyl Group (Ar-CH₃)
The methyl group attached directly to the aromatic ring also has its own characteristic vibrations.
-
Aliphatic C-H Stretching: Like the methoxy's methyl, the C-H bonds of this group will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region.[3] These may overlap with the C-H stretches from the methoxy group.
-
C-H Bending: The methyl group exhibits characteristic bending (deformation) vibrations. An asymmetric bend is typically found near 1450 cm⁻¹ (often overlapping with aromatic C=C stretches) and a symmetric "umbrella" mode bend appears near 1375 cm⁻¹ .[3]
Summary of Key FT-IR Absorption Frequencies
The following table consolidates the expected key absorption bands for 5-Methoxy-2-methylbenzoyl chloride, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3000-3100 | Aromatic Ring | C-H Stretch | Medium - Weak |
| 2850-3000 | -OCH₃, -CH₃ | C-H Stretch (asymmetric/symmetric) | Medium |
| ~2850 | -OCH₃ | C-H Stretch (symmetric) | Medium - Weak |
| 1760-1780 | Acyl Chloride | C=O Stretch (Fundamental) | Very Strong |
| ~1740 | Acyl Chloride | C=O Stretch (Fermi Resonance) | Weak - Medium |
| ~1600, ~1475 | Aromatic Ring | C=C Skeletal Stretches | Medium - Strong |
| ~1450 | -CH₃ | C-H Asymmetric Bend | Medium |
| ~1375 | -CH₃ | C-H Symmetric Bend | Medium |
| ~1250 | Aryl Ether (-OCH₃) | C-O-C Asymmetric Stretch | Strong |
| ~1040 | Aryl Ether (-OCH₃) | C-O-C Symmetric Stretch | Strong |
| 690-900 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
| 600-800 | Acyl Chloride | C-Cl Stretch | Medium - Strong |
Standard Experimental Protocol for FT-IR Analysis
Acquiring a high-quality FT-IR spectrum of a liquid sample like 5-Methoxy-2-methylbenzoyl chloride is a straightforward process.
Objective: To obtain the transmission FT-IR spectrum of liquid 5-Methoxy-2-methylbenzoyl chloride.
Methodology (Thin Film Method):
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Preparation: Place a clean, dry salt plate (e.g., NaCl or KBr) on a holder. Apply one to two drops of 5-Methoxy-2-methylbenzoyl chloride to the center of the plate.[7] Gently place a second salt plate on top to create a thin, uniform liquid film.[7]
-
Sample Spectrum Acquisition: Place the salt plate assembly into the sample holder within the spectrometer.
-
Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Analysis: Identify and label the key absorption bands corresponding to the functional groups as detailed in this guide.
Caption: Workflow for FT-IR Analysis and Interpretation.
Conclusion
The FT-IR spectrum of 5-Methoxy-2-methylbenzoyl chloride is rich with information, providing a definitive fingerprint for its structural verification. The most prominent features are the extremely strong carbonyl absorption of the acyl chloride group at a high wavenumber (~1760-1780 cm⁻¹) and the two strong C-O stretching bands of the aryl methoxy group (~1250 and ~1040 cm⁻¹). These, in conjunction with the characteristic absorptions of the aromatic and methyl C-H bonds, allow for a confident and unambiguous identification of the molecule. This guide provides the foundational knowledge for researchers to effectively utilize FT-IR spectroscopy in their work with this compound.
References
-
Yoshida, S. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin, 10(6), 450–461. [Link]
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Yoshida, S. (1962). Infrared spectra of benzoyl halides and their substituted derivatives. Chemical & Pharmaceutical Bulletin, 10(6), 450-461. [Link]
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LibreTexts. (2021). Infrared Spectroscopy. [Link]
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Khan, A. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]
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LibreTexts. (2021). IR Spectroscopy of Hydrocarbons. [Link]
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Wikipedia. (2023). Infrared spectroscopy correlation table. [Link]
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ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. [Link]
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LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
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ACS Publications. (n.d.). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A. [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. [Link]
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NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. [Link]
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SpectraBase. (n.d.). Benzoylchloride. [Link]
-
Elixir International Journal. (2012). Vibrational Spectroscopic (FT-IR and FT-Raman) Investigation, First Order Hyperpolarizability, NBO, HOMO-LUMO and Mulliken Charge Analysis of 2, 6-Dichlorobenzyl Chloride by HF and DFT Calculations. Elixir Vib. Spec. 44, 7536-7545. [Link]
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mass spectrometry fragmentation pattern of 5-Methoxy-2-methylbenzoyl chloride
An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-Methoxy-2-methylbenzoyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) . As a Senior Application Scientist, this document moves beyond theoretical data to explain the causal mechanisms behind the fragmentation, grounded in the established principles of mass spectrometry and the chemical nature of aromatic acyl chlorides. We will dissect the primary and secondary fragmentation pathways, identify characteristic ions, and present a self-validating experimental protocol for researchers in synthetic chemistry and drug development. This guide is structured to serve as a practical reference for identifying this molecule and its analogues in complex matrices.
The Analyte: 5-Methoxy-2-methylbenzoyl Chloride
5-Methoxy-2-methylbenzoyl chloride (C₉H₉ClO₂) is a substituted aromatic acyl chloride with a monoisotopic mass of approximately 184.03 Da.[1] Its structure, featuring a reactive acyl chloride group and two electron-donating substituents on the benzene ring, dictates a distinct and predictable fragmentation behavior under electron ionization. Understanding this behavior is critical for reaction monitoring, purity assessment, and structural confirmation in various research and development applications.
-
Molecular Formula: C₉H₉ClO₂
-
Molecular Weight: 184.62 g/mol [1]
-
Chemical Structure:
-
A benzene ring substituted with:
-
A benzoyl chloride group (-COCl) at position 1.
-
A methyl group (-CH₃) at position 2.
-
A methoxy group (-OCH₃) at position 5.
-
-
Foundational Principles of EI-MS Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) subjects vaporized molecules to a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[2] The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, more stable ions. The resulting mass spectrum is a fingerprint of the molecule, plotting the relative abundance of these ions versus their mass-to-charge ratio (m/z).
For 5-Methoxy-2-methylbenzoyl chloride, we anticipate the molecular ion peak at m/z 184, accompanied by a characteristic M+2 isotope peak at m/z 186 in an approximate 3:1 abundance ratio, confirming the presence of a single chlorine atom. However, the molecular ion for acyl chlorides can be of low abundance or entirely absent due to its instability.
Primary and Secondary Fragmentation Pathways
The fragmentation of 5-Methoxy-2-methylbenzoyl chloride is governed by the cleavage of its weakest bonds and the formation of stabilized cationic species. The primary fragmentation events are centered around the highly reactive acyl chloride moiety.
Pathway I: Formation of the Acylium Ion (Base Peak)
The most facile and dominant fragmentation pathway for acyl chlorides is the alpha-cleavage, involving the homolytic cleavage of the carbon-chlorine bond. This expels a chlorine radical (•Cl) and forms a highly resonance-stabilized acylium ion. This ion is almost invariably the base peak (the most abundant ion) in the spectrum of aromatic acyl chlorides.
-
Reaction: C₉H₉O₂Cl⁺• (M⁺•, m/z 184) → [C₉H₉O₂]⁺ + •Cl
-
Resulting Ion: 5-methoxy-2-methylbenzoyl cation
-
Predicted m/z: 149
The exceptional stability of this acylium ion, where the positive charge is delocalized across the carbonyl group and the aromatic ring, is the primary driving force for this fragmentation. This is strongly supported by data from analogous compounds like p-anisoyl chloride, which shows a base peak at m/z 135 corresponding to the loss of chlorine.[3]
Pathway II: Subsequent Fragmentation of the Acylium Ion
Once formed, the m/z 149 acylium ion serves as the parent for most other significant fragments in the spectrum through the loss of stable neutral molecules.
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of acylium ions is the elimination of a neutral carbon monoxide molecule.[2][4]
-
Reaction: [C₉H₉O₂]⁺ (m/z 149) → [C₈H₉O]⁺ + CO
-
Resulting Ion: 4-methoxy-1-methylphenyl cation
-
Predicted m/z: 121
-
-
Loss of a Methyl Radical (•CH₃): The ion at m/z 149 can also fragment via the loss of a methyl radical from either the ortho-methyl or the methoxy group. Loss from the ring position is generally more probable.
-
Reaction: [C₉H₉O₂]⁺ (m/z 149) → [C₈H₆O₂]⁺• + •CH₃
-
Predicted m/z: 134
-
-
Loss of Formaldehyde (CH₂O): The elimination of formaldehyde is a common fragmentation pathway for methoxy-substituted aromatic compounds. This rearrangement-driven process results in a stable cation.
-
Reaction: [C₉H₉O₂]⁺ (m/z 149) → [C₈H₇O]⁺ + CH₂O
-
Predicted m/z: 119
-
The following diagram illustrates the core fragmentation cascade originating from the molecular ion.
Caption: Predicted EI-MS fragmentation pathway of 5-Methoxy-2-methylbenzoyl chloride.
Summary of Key Fragment Ions
The quantitative data derived from the predicted fragmentation pathways are summarized below. This table serves as a quick reference for identifying key spectral features.
| Predicted m/z | Proposed Ionic Structure | Neutral Loss | Causality & Notes |
| 184 / 186 | C₉H₉O₂Cl⁺• (Molecular Ion) | - | Presence confirms the molecular weight. The 3:1 isotopic pattern for the M+2 peak is definitive for one chlorine atom. May have low abundance or be absent. |
| 149 | [C₉H₉O₂]⁺ (5-methoxy-2-methylbenzoyl cation) | •Cl | Predicted Base Peak. Formation is driven by the high stability of the resulting acylium ion. A hallmark of acyl chloride fragmentation.[2][4] |
| 121 | [C₈H₉O]⁺ (4-methoxy-1-methylphenyl cation) | •Cl, CO | A prominent secondary fragment resulting from the loss of stable carbon monoxide from the base peak. |
| 134 | [C₈H₆O₂]⁺• | •Cl, •CH₃ | Results from the loss of a methyl radical from the acylium ion. |
| 119 | [C₈H₇O]⁺ | •Cl, CH₂O | Characteristic loss of formaldehyde from the methoxy group via rearrangement, a common pathway for methoxylated aromatics. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Multiple steps | While not a direct fragmentation, rearrangement and cleavage of the ring from the m/z 121 ion could lead to the stable tropylium ion, a common fragment in aromatics. |
Self-Validating Experimental Protocol: GC-MS Analysis
To empirically validate the predicted fragmentation, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This workflow is designed to ensure robust separation and clear ionization for unambiguous spectral interpretation.
Step 1: Sample Preparation
-
Stock Solution: Accurately weigh and dissolve ~1 mg of 5-Methoxy-2-methylbenzoyl chloride in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution. Acyl chlorides are moisture-sensitive; use of an anhydrous solvent is critical.
-
Working Solution: Perform a 1:100 dilution of the stock solution with the same solvent to yield a working concentration of 10 µg/mL suitable for GC-MS injection.
Step 2: GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injection: 1 µL, Split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.
Caption: Standardized workflow for the GC-MS analysis of 5-Methoxy-2-methylbenzoyl chloride.
Conclusion
The EI-MS fragmentation of 5-Methoxy-2-methylbenzoyl chloride is predicted to be a highly characteristic process, dominated by the initial loss of the chlorine radical to form a stable acylium ion at m/z 149. This ion, serving as the base peak, undergoes subsequent neutral losses of CO (yielding m/z 121), •CH₃ (m/z 134), and CH₂O (m/z 119). These key fragments provide a definitive fingerprint for the structural elucidation of this compound. The provided analytical protocol offers a robust method for obtaining high-quality mass spectra, enabling researchers to confidently confirm the identity and purity of 5-Methoxy-2-methylbenzoyl chloride in their work.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14223570, 2-Methoxy-5-methylbenzoyl chloride. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7477, p-Anisoyl chloride. PubChem. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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Chemistry LibreTexts. (2023, August 29). 8.7.5: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. [Link]
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Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]
-
Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]
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Methodological & Application
Application Notes & Protocols: 5-Methoxy-2-methylbenzoyl Chloride as a Versatile Acylating Agent in the Synthesis of Pharmaceutical Intermediates
Introduction
Acyl chlorides are a cornerstone class of reagents in modern organic synthesis, prized for their high electrophilicity which enables the efficient formation of carbon-carbon and carbon-heteroatom bonds. Within this class, 5-Methoxy-2-methylbenzoyl chloride (CAS No: 25045-35-6) emerges as a particularly useful building block for the construction of complex pharmaceutical intermediates. Its substituted aromatic ring, featuring an electron-donating methoxy group and a sterically influencing methyl group, allows for fine-tuning of reactivity and provides a scaffold for further functionalization.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental properties, core reaction mechanisms, and field-proven protocols for the effective use of 5-Methoxy-2-methylbenzoyl chloride. The focus is on leveraging its acylating power to construct ketones, amides, and, most notably, heterocyclic systems of significant medicinal interest.
Section 1: Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. 5-Methoxy-2-methylbenzoyl chloride is a reactive and corrosive compound that must be handled with appropriate care.
Table 1: Properties of 5-Methoxy-2-methylbenzoyl Chloride
| Property | Value | Reference |
| CAS Number | 25045-35-6 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent, irritating | [2] |
| Reactivity | Reacts violently with water, bases, and alcohols.[2][3] |
1.1. Handling and Storage: The Causality of Caution
-
Moisture Sensitivity: Like all acyl chlorides, 5-Methoxy-2-methylbenzoyl chloride reacts exothermically with water and other protic solvents to hydrolyze back to the corresponding carboxylic acid and generate corrosive hydrochloric acid gas.[2] This necessitates that all reactions be conducted under strictly anhydrous conditions using dry glassware and inert atmospheres (e.g., nitrogen or argon). Failure to do so will not only consume the reagent but also introduce acidic impurities that can complicate the reaction and purification.
-
Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, bases, and strong oxidizing agents.[3][4]
-
Corrosivity: The compound and its reaction byproducts (HCl) are highly corrosive and can cause severe skin and eye burns.[5][6]
1.2. Personal Protective Equipment (PPE)
Due to its hazardous nature, the following PPE is mandatory when handling 5-Methoxy-2-methylbenzoyl chloride:
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Acid-resistant gloves (e.g., nitrile or neoprene), which must be inspected before use.[3]
-
Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron.[3]
-
Work Environment: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4]
Section 2: Core Reactivity & Mechanistic Principles
The utility of 5-Methoxy-2-methylbenzoyl chloride stems from the high electrophilicity of its carbonyl carbon, making it a potent acylating agent.
2.1. Friedel-Crafts Acylation
This reaction is one of the most powerful methods for forming carbon-carbon bonds by introducing a ketone functional group onto an aromatic ring.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Mechanism Explained: The causality behind the reaction lies in the generation of a highly reactive electrophile, the acylium ion . A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[8][9] This potent electrophile is then attacked by the π-electrons of an electron-rich aromatic ring (the nucleophile), forming a sigma complex (or arenium ion). Finally, deprotonation of the sigma complex by the [AlCl₄]⁻ species restores aromaticity and yields the aryl ketone product.[8][10]
Caption: Mechanism of Friedel-Crafts Acylation.
2.2. Acylation of Nucleophiles (Amide/Ester Formation)
5-Methoxy-2-methylbenzoyl chloride readily reacts with nucleophiles like primary and secondary amines to form amides, and with alcohols to form esters.[2] These reactions are fundamental in building more complex pharmaceutical intermediates.[]
Mechanism Explained: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a good leaving group. A key experimental choice is the inclusion of a non-nucleophilic base, such as pyridine or triethylamine.[12] Its purpose is to neutralize the HCl byproduct generated during the reaction.[13] This is crucial because if left un-neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[]
Section 3: Application in Heterocyclic Synthesis: A Case Study
Heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of a vast number of approved drugs.[12][14] 5-Methoxy-2-methylbenzoyl chloride is an excellent precursor for constructing oxygen-containing heterocycles like chromenones, which are known to possess diverse biological activities.[15][16]
A powerful, modern approach involves a one-pot Friedel-Crafts acylation followed by an intramolecular cyclization. This strategy offers high efficiency by minimizing intermediate workup and purification steps.
Caption: Workflow for Chromenone Synthesis.
Section 4: Detailed Experimental Protocols
4.1. General Considerations
-
All glassware must be oven- or flame-dried before use.
-
All reactions should be performed under an inert atmosphere of dry nitrogen or argon.
-
Anhydrous solvents are critical for success.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
4.2. Protocol 1: Friedel-Crafts Acylation of Anisole (Model Reaction)
This protocol details the synthesis of (4-methoxyphenyl)(5-methoxy-2-methylphenyl)methanone, a representative aryl ketone.
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL) and aluminum chloride (AlCl₃, 1.5 g, 11.2 mmol).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. In a separate dry flask, prepare a solution of 5-Methoxy-2-methylbenzoyl chloride (1.85 g, 10.0 mmol) and anisole (1.08 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting benzoyl chloride spot has disappeared and a new, lower Rf spot corresponding to the product is dominant.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL). Stir until the ice has melted. Transfer the mixture to a separatory funnel and separate the layers.
-
Purification: Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization from ethanol.
4.3. Protocol 2: Synthesis of N-benzyl-5-methoxy-2-methylbenzamide (Model Amide Formation)
This protocol demonstrates a standard Schotten-Baumann condition for amide synthesis.[13]
-
Setup: In a 100 mL round-bottom flask, dissolve benzylamine (1.07 g, 10.0 mmol) and triethylamine (1.5 mL, 11.0 mmol) in anhydrous DCM (30 mL). Equip the flask with a magnetic stir bar and an addition funnel.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 5-Methoxy-2-methylbenzoyl chloride (1.85 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise from the addition funnel over 15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine and the formation of a new product spot indicates completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude amide, which can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.[17]
Section 5: Analytical & Quality Control
A multi-technique approach is essential for validating the outcome of the synthesis and ensuring the purity of the intermediates.
Table 2: Analytical Techniques for Reaction Monitoring and Characterization
| Technique | Purpose | Key Insights |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative reaction monitoring. | Tracks consumption of starting materials and formation of products. Allows for quick optimization of reaction conditions. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and final product purity. | Provides precise data on the percentage of starting material, product, and impurities. Essential for process development.[18] |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Confirms the mass of the desired product. Can be coupled with GC or LC for impurity profiling.[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of the final product. | ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the exact structure and connectivity. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Confirms the presence of key functional groups (e.g., C=O stretch for ketone/amide) and the disappearance of others (e.g., O-H of carboxylic acid if hydrolysis occurred). |
Section 6: Conclusion
5-Methoxy-2-methylbenzoyl chloride is a highly effective and versatile acylating reagent with significant potential in the synthesis of pharmaceutical intermediates. Its predictable reactivity in Friedel-Crafts acylation and nucleophilic acyl substitution reactions allows for the reliable construction of key synthons such as substituted benzophenones and benzamides. Furthermore, its application in modern, efficient one-pot methodologies for building complex heterocyclic scaffolds like chromenones underscores its value to the drug development professional. By understanding the causality behind the reaction mechanisms and adhering to rigorous experimental protocols, researchers can confidently employ this reagent to accelerate their synthetic campaigns and advance the discovery of new therapeutic agents.
References
-
Celecoxib Derivative Intermediates And Their Synthetic Pathways. (2025). Pharmaffiliates. [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). Journal of Chemical Education. [Link]
-
Chemical Methods for Monitoring Protein Fatty Acylation. Springer Nature Experiments. [Link]
-
The celecoxib manufacturing process was redesigned with Green Chemistry. American Chemical Society. [Link]
-
Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. (2012). PMC. [Link]
-
Chemical reporters for exploring protein acylation. (2015). Portland Press. [Link]
-
Monitoring timecourse of DMAP catalyzed acylation of phenols with acetic anhydride. ResearchGate. [Link]
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
electrophilic substitution - the acylation of benzene. Chemguide. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. (2023). PMC. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
2‐Benzoylchromone derivatives 6, a by‐product in the synthesis of 2‐benzylchromones 5. ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis and analysis of amides. Chemistry Education. [Link]
-
Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors. (2013). PubMed. [Link]
-
Benzoyl chloride. Wikipedia. [Link]
-
Benzoyl chloride, 4-pentyl-. Organic Syntheses Procedure. [Link]
- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
-
2-Methoxy-5-methylbenzoyl chloride. PubChem. [Link]
-
Chemical Properties of Benzoyl chloride, 4-methoxy- (CAS 100-07-2). Cheméo. [Link]
-
Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Bentham Science. [Link]
-
2-Methoxy-6-methylbenzoyl chloride. PubChem. [Link]
-
5-methoxy-2-methylbenzothiazole. NIST WebBook. [Link]
Sources
- 1. 2-Methoxy-5-methylbenzoyl chloride | C9H9ClO2 | CID 14223570 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. cdhfinechemical.com [cdhfinechemical.com]
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- 19. waters.com [waters.com]
experimental protocol for N-acylation of amines with 5-Methoxy-2-methylbenzoyl chloride
Application Note & Protocol
Topic: Experimental Protocol for N-Acylation of Amines with 5-Methoxy-2-methylbenzoyl Chloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized transformations in organic and medicinal chemistry.[1][2] This protocol provides a comprehensive guide to the N-acylation of primary and secondary amines using 5-Methoxy-2-methylbenzoyl chloride. The document details the underlying reaction mechanism, offers a robust, step-by-step experimental procedure, outlines critical safety precautions, and describes methods for purification and characterization of the final products. Rooted in the principles of the classic Schotten-Baumann reaction, this guide is designed to be a self-validating system, ensuring both high-yield synthesis and product integrity for applications in pharmaceutical and materials science research.[3][4]
Introduction: The Significance of the Amide Bond
The amide linkage is a cornerstone of modern molecular science, prominently featured in the structure of peptides, proteins, and a vast array of natural products and synthetic pharmaceuticals.[2] Approximately 25% of all commercial drugs contain at least one amide functional group, a testament to its metabolic stability and crucial role in molecular recognition and binding.[5] The N-acylation of amines with acyl chlorides is a powerful and efficient method for constructing this bond.
5-Methoxy-2-methylbenzoyl chloride is a valuable acylating agent, offering a substituted aromatic scaffold that can be used to explore structure-activity relationships (SAR) in drug discovery programs. The methoxy and methyl substituents can influence the compound's electronic properties, lipophilicity, and metabolic stability, making its derivatives interesting candidates for therapeutic development. This protocol details a generalized yet precise method for reacting this acyl chloride with a diverse range of amine nucleophiles.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.[6][7] The process is highly efficient due to the excellent leaving group ability of the chloride ion and the high electrophilicity of the carbonyl carbon in the acyl chloride.
The key mechanistic steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-Methoxy-2-methylbenzoyl chloride.[3][8]
-
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.[9]
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a stable leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, abstracts a proton from the positively charged nitrogen atom.[8][10] This step is crucial as it neutralizes the hydrogen chloride (HCl) generated in situ, preventing it from protonating the starting amine and rendering it non-nucleophilic.[11] This neutralization drives the reaction equilibrium towards the product side.[10]
Caption: Nucleophilic acyl substitution mechanism.
Safety and Handling
CRITICAL: Acyl chlorides are hazardous reagents and must be handled with extreme care in a certified chemical fume hood.[12] They are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents to release corrosive HCl gas.[13][14]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, NIOSH-approved safety goggles with a face shield, and chemical-resistant gloves.[12] Butyl rubber gloves are highly recommended for handling acyl chlorides.[12]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of 5-Methoxy-2-methylbenzoyl chloride.[15]
-
Spill & Waste: Have a spill kit ready. Neutralize spills and waste containing acyl chloride with a base like sodium bicarbonate. Dispose of all chemical waste according to institutional guidelines.
Detailed Experimental Protocol
This protocol provides a general method applicable to a range of primary and secondary amines. Optimization of reaction time or temperature may be necessary for specific substrates.
Materials and Equipment
Reagents:
-
Amine (primary or secondary, 1.0 equiv.)
-
5-Methoxy-2-methylbenzoyl chloride (1.0 equiv.)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Condenser with inert gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) and anhydrous DCM (approx. 0.2 M concentration relative to the amine).
-
Base Addition: Add triethylamine (1.2 equiv.) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 5-Methoxy-2-methylbenzoyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cold, stirred amine solution over 20-30 minutes. A precipitate (triethylamine hydrochloride) may form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A typical mobile phase is 30% ethyl acetate in hexanes. Check for the consumption of the starting amine. The product should be a new, less polar spot.
Workup and Purification
-
Quenching: Upon completion, carefully add deionized water to the reaction mixture to quench any remaining acyl chloride and dissolve the hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more DCM to ensure clear phase separation.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[16]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by either:
-
Recrystallization (from a suitable solvent system like ethanol/water or ethyl acetate/hexanes).
-
Flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation & Characterization
The success of the synthesis is validated by thorough characterization of the purified product.
Table of Representative Reaction Parameters
| Amine Substrate | Typical Reaction Time | Temperature | Typical Yield |
| Aniline | 4 hours | Room Temp. | >90% |
| Benzylamine | 2 hours | Room Temp. | >95% |
| Diethylamine | 3 hours | Room Temp. | >90% |
| tert-Butylamine | 18 hours | Room Temp. | ~75-85% |
Yields are estimations and highly dependent on the specific amine and purification efficiency.
Product Characterization
-
¹H and ¹³C NMR Spectroscopy: Provides the definitive structural proof. Expect to see characteristic signals for the amide N-H proton (typically a broad singlet between δ 7.5-9.0 ppm), aromatic protons, the methoxy group (singlet, ~δ 3.8 ppm), the aryl-methyl group (singlet, ~δ 2.3 ppm), and protons on the amine portion of the molecule.[5][17]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the N-acylated product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[18][19]
-
Infrared (IR) Spectroscopy: A strong absorption band between 1630-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch. A band around 3300 cm⁻¹ corresponds to the N-H stretch for amides derived from primary amines.
Experimental Workflow Diagram
Caption: General workflow for N-acylation.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
- LibreTexts. (n.d.). Acylation under weak base conditions.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
- Fisher Scientific. (n.d.). Acetyl chloride - SAFETY DATA SHEET.
- BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
- Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize....
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Sigma-Aldrich. (2017, January 12). Acetyl chloride - Safety Data Sheet.
- MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines.
- Wikipedia. (n.d.). N-Acylamides.
- Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
- MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- National Center for Biotechnology Information. (n.d.). Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase.
- PubMed. (2005, January 15). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters.
- BenchChem. (n.d.). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pearson.com [pearson.com]
- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. byjus.com [byjus.com]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. wcu.edu [wcu.edu]
- 13. carlroth.com [carlroth.com]
- 14. geneseo.edu [geneseo.edu]
- 15. thermofishersci.in [thermofishersci.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
detailed procedure for esterification of alcohols using 5-Methoxy-2-methylbenzoyl chloride
Executive Summary & Strategic Rationale
This technical guide details the procedure for the esterification of alcohols using 5-Methoxy-2-methylbenzoyl chloride . While standard benzoylation is a routine transformation, this specific reagent presents unique structural characteristics—specifically the ortho-methyl group and the meta-methoxy substituent—that necessitate tailored reaction conditions.
Why this Reagent? Researchers typically select 5-Methoxy-2-methylbenzoyl chloride for two primary reasons:
-
Pharmacophore Installation: It serves as a critical building block in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs (e.g., Indomethacin derivatives) and kinase inhibitors.
-
UV-Vis Derivatization: The methoxy-substituted aromatic ring acts as a strong chromophore (
nm), facilitating the detection of non-UV-active alcohols (e.g., fatty alcohols, sugars) via HPLC.
Key Challenges:
-
Steric Hindrance: The ortho-methyl group at the C2 position creates steric bulk around the carbonyl carbon, significantly retarding the rate of nucleophilic attack compared to unsubstituted benzoyl chloride.
-
Electronic Effects: The methoxy group (electron-donating via resonance) slightly reduces the electrophilicity of the carbonyl carbon, further slowing reaction kinetics.
To overcome these barriers, this protocol prioritizes nucleophilic catalysis (DMAP) over simple base mediation.
Mechanistic Insight: The Role of Nucleophilic Catalysis
For sterically hindered acyl chlorides, the standard Schotten-Baumann conditions (biphasic aqueous/organic) or simple pyridine-mediated pathways are often sluggish. We utilize 4-Dimethylaminopyridine (DMAP) to generate a highly reactive N-acylpyridinium intermediate.
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Activation: DMAP attacks the acyl chloride, displacing the chloride ion. The resulting intermediate is positively charged and highly electrophilic.
-
Transfer: The alcohol attacks the activated carbonyl. The steric bulk of the ortho-methyl group is less prohibitive in this transition state due to the planar nature of the pyridinium ring and the "loose" transition state geometry.
-
Elimination: DMAP is regenerated, and the base (Triethylamine/TEA) scavenges the HCl proton.
Figure 1: Catalytic cycle for the DMAP-mediated esterification of hindered benzoyl chlorides.
Pre-Reaction Planning & Materials
Reagent Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Alcohol (Substrate) | 1.0 | Limiting Reagent | Dry thoroughly (azeotrope with toluene if necessary). |
| 5-Methoxy-2-methylbenzoyl chloride | 1.2 - 1.5 | Acylating Agent | Excess required to drive reaction to completion due to potential hydrolysis. |
| Triethylamine (TEA) | 2.0 - 3.0 | HCl Scavenger | Must be anhydrous. Pyridine can be used as solvent/base alternative. |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst | Essential for ortho-substituted reagents. |
| DCM (Dichloromethane) | Solvent | Medium | Anhydrous ( |
Safety & Handling
-
Corrosivity: The acid chloride releases HCl gas upon contact with moisture. Handle in a fume hood.
-
Lachrymator: Wear goggles and avoid inhalation.
-
Reagent Stability: 5-Methoxy-2-methylbenzoyl chloride may degrade over time. If the liquid appears dark brown or viscous, check purity via NMR or distill prior to use.
Detailed Experimental Protocols
Method A: High-Performance Protocol (Recommended)
Best for secondary alcohols, sterically hindered substrates, or valuable samples.
Step 1: Setup
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the flask to room temperature under a stream of dry nitrogen.
Step 2: Solubilization
-
Dissolve 1.0 equiv of Alcohol in anhydrous DCM (approx. 5 mL per mmol).
-
Add 2.5 equiv of Triethylamine (TEA) .
-
Add 0.15 equiv of DMAP .
-
Stir for 5 minutes to ensure homogeneity.
Step 3: Acylation
-
Cool the reaction mixture to 0°C (ice bath). Note: Cooling controls the exotherm, preventing side reactions, though the hindered nature of the reagent reduces runaway risks.
-
Dissolve 1.3 equiv of 5-Methoxy-2-methylbenzoyl chloride in a minimal amount of DCM.
-
Add the acid chloride solution dropwise to the reaction mixture over 10–15 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .
Step 4: Monitoring (PAT)
-
Monitor via TLC (typically 20% EtOAc/Hexanes) or LC-MS.
-
Timeframe: Reaction is usually complete within 3–6 hours. If incomplete after 12 hours, add another 0.5 equiv of acid chloride and heat to mild reflux (40°C).
Step 5: Workup
-
Quench by adding saturated aqueous
solution. -
Dilute with DCM and separate phases.
-
Wash Sequence (Critical for Purity):
-
Wash 1: 1M HCl or 10% Citric Acid (Removes TEA and DMAP).
-
Wash 2: Saturated
(Removes unreacted benzoic acid byproduct). -
Wash 3: Brine (Saturated NaCl).
-
-
Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Method B: Pyridine Solvent Method
Best for acid-sensitive substrates or very unreactive alcohols where high temperature is needed.
-
Dissolve Alcohol (1.0 equiv) in anhydrous Pyridine (0.2 M concentration).
-
Add DMAP (0.1 equiv) .
-
Add 5-Methoxy-2-methylbenzoyl chloride (1.5 equiv) dropwise at 0°C.
-
Warm to RT. If no reaction occurs after 4 hours, heat to 60°C .
-
Workup adjustment: Pyridine is difficult to remove. Co-evaporate with toluene (3x) or perform a rigorous CuSO4 (aq) wash to complex the pyridine (turns solution blue) before standard workup.
Decision Workflow
Use the following logic tree to select the appropriate modification based on your substrate's properties.
Figure 2: Workflow for selecting reaction conditions based on substrate topology.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of the ortho-methyl group. | Increase temperature to reflux (40°C in DCM). Switch solvent to 1,2-Dichloroethane (reflux 83°C). Increase DMAP to 0.5 equiv. |
| Hydrolysis Product (Acid) | Wet solvent or reagents. | Flame-dry glassware. Distill DCM over |
| New Impurity Spot | Elimination of alcohol (if tertiary). | The base (TEA) may be acting as a base rather than a scavenger. Switch to a bulky, non-nucleophilic base like DIPEA or Collidine. |
| Emulsion during Workup | Amphiphilic nature of product. | Add a small amount of MeOH to the organic layer before washing, or filter the biphasic mixture through Celite. |
Characterization & Expected Data
Successful esterification is confirmed by the following spectral shifts:
-
1H NMR (
):-
Deshielding: The proton on the carbon bearing the hydroxyl group (H-C-O) will shift downfield by approximately 1.0 - 1.5 ppm (e.g., from
3.5 to 4.8). -
Reagent Signals: Look for the specific 5-Methoxy-2-methylbenzoyl signature:
-
Aryl protons:
6.8 - 7.5 ppm (3H, multiplet). -
Methoxy group: Singlet at
3.8 ppm. -
Ortho-Methyl group: Singlet at
2.3 - 2.5 ppm.
-
-
-
IR Spectroscopy:
-
Disappearance of broad O-H stretch (
). -
Appearance of strong Ester C=O stretch (
). Note: Conjugated esters often appear slightly lower, but the ortho-twist may reduce conjugation, keeping it near 1720.
-
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[1][2] Chem. Int. Ed.1978 , 17, 522–524. Link
-
DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[1][2] Chem. Int. Ed.1978 , 17, 569–583. Link
- General Benzoylation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Reagent Data: PubChem Compound Summary for 2-Methoxy-5-methylbenzoyl chloride (Isomer analog for physical property comparison). Link
Sources
Application Note: Optimized Schotten-Baumann Conditions for 5-Methoxy-2-methylbenzoyl Chloride
Abstract
This application note details the optimized reaction conditions for the amidation of 5-Methoxy-2-methylbenzoyl chloride using Schotten-Baumann protocols. Due to the ortho-methyl steric hindrance combined with the electron-donating 5-methoxy group , this substrate exhibits reduced electrophilicity and kinetic resistance to nucleophilic attack compared to unsubstituted benzoyl chloride. This guide provides a standard biphasic protocol and an enhanced Phase Transfer Catalysis (PTC) method to maximize yield and suppress the competing hydrolysis pathway.
Chemical Context & Challenges[1][2]
The Substrate: 5-Methoxy-2-methylbenzoyl chloride
-
Steric Challenge (The "Ortho Effect"): The methyl group at the C2 position creates significant steric bulk proximal to the carbonyl carbon. This restricts the Bürgi-Dunitz trajectory required for the incoming amine nucleophile.
-
Electronic Challenge: The methoxy group at C5 is an electron-donating group (EDG). Through resonance and induction, it increases the electron density of the benzene ring, rendering the carbonyl carbon less electrophilic (less positive) and therefore less reactive toward nucleophiles.
-
The Hydrolysis Risk: In aqueous Schotten-Baumann conditions, the rate of amidation must exceed the rate of hydrolysis (reaction with water). For this hindered substrate, the slowed amidation rate makes hydrolysis a dominant side reaction if conditions are not optimized.
Mechanism & Pathway Competition
The reaction proceeds via a nucleophilic addition-elimination mechanism. The base (NaOH) serves to neutralize the HCl byproduct, driving the equilibrium forward.[1][2]
Figure 1: Mechanistic pathway highlighting the competition between amidation and hydrolysis. The ortho-methyl group slows the initial attack, increasing the risk of the hydrolysis pathway.
Experimental Protocols
Critical Reagent Table
| Reagent | Role | Equivalents (Eq.) | Notes |
| 5-Methoxy-2-methylbenzoyl chloride | Electrophile | 1.1 – 1.2 | Slight excess required to account for hydrolysis loss. |
| Amine (R-NH₂) | Nucleophile | 1.0 | Limiting reagent. |
| NaOH (10% aq) | Base | 2.5 – 3.0 | Neutralizes HCl; maintains pH > 10. |
| DCM or THF | Organic Solvent | Volume to 0.2 M | DCM for immiscible biphasic; THF for semi-miscible. |
| TBAB (Tetrabutylammonium bromide) | PTC Catalyst | 0.05 (5 mol%) | Crucial for Method B. Facilitates transport across phases. |
Method A: Standard Biphasic (For Reactive/Small Amines)
Use this method if the amine is unhindered (e.g., methylamine, aniline) and water-soluble.
-
Preparation: In a round-bottom flask, dissolve the Amine (1.0 eq) in 10% NaOH solution (3.0 eq) . Ensure the solution is homogeneous.
-
Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath. Note: Low temperature protects against hydrolysis of the acid chloride.[3]
-
Addition: Dissolve 5-Methoxy-2-methylbenzoyl chloride (1.2 eq) in a minimal amount of dry Dichloromethane (DCM) or Diethyl Ether.
-
Execution: Add the acid chloride solution dropwise to the vigorously stirred amine/NaOH solution over 15–20 minutes.
-
Critical Step: Vigorous stirring is non-negotiable to maximize the interfacial surface area.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Work-up:
Method B: Phase-Transfer Catalyzed (For Hindered/Lipophilic Amines)
Use this method for difficult couplings where the "Ortho-Effect" severely slows the reaction, or if the amine is not water-soluble.
-
Organic Phase: Dissolve 5-Methoxy-2-methylbenzoyl chloride (1.1 eq) in DCM (Concentration ~0.5 M).
-
Aqueous Phase: Dissolve Amine (1.0 eq) and NaOH (2.5 eq) in water.
-
Modification: If the amine is insoluble in water, dissolve it in the DCM layer with the acid chloride instead.
-
-
Catalyst Addition: Add TBAB (5 mol%) to the reaction mixture.
-
Execution: Mix the two phases vigorously at Room Temperature .
-
Why RT? The steric hindrance of the 2-methyl group requires more thermal energy to overcome the activation barrier than a standard benzoyl chloride. The PTC protects the acid chloride from bulk water hydrolysis.
-
-
Monitoring: Monitor by TLC or HPLC. Reaction times may extend to 6–12 hours.
-
Work-up: Separate phases. Wash the organic layer with 1M NaOH (removes hydrolyzed 5-methoxy-2-methylbenzoic acid) and then 1M HCl. Dry and concentrate.
Process Decision Logic
Use the following decision tree to select the appropriate solvent system and protocol modifications based on your specific amine substrate.
Figure 2: Workflow for selecting the optimal Schotten-Baumann variation based on amine properties.
Troubleshooting & Quality Control
Common Failure Modes
-
Low Yield (Hydrolysis Dominance):
-
Cause: Stirring was insufficient, or temperature was too high during addition.
-
Fix: Increase stirring speed (RPM > 800). Use Method B with PTC.
-
-
Incomplete Conversion:
-
Cause: The ortho-methyl group is blocking attack.
-
Fix: Increase reaction time and allow to warm to RT. Do not quench early.
-
-
Impurity Profile (Acid Contamination):
-
Observation: Product contains 5-methoxy-2-methylbenzoic acid.
-
Fix: Ensure the post-reaction wash with saturated NaHCO₃ or 1M NaOH is thorough. The acid byproduct is soluble in basic water; the amide is not.
-
Analytical Validation
-
1H NMR (CDCl₃): Look for the diagnostic ortho-methyl singlet around δ 2.1–2.4 ppm and the methoxy singlet around δ 3.8 ppm . The amide NH proton typically appears broad between δ 6.0–8.0 ppm .
-
IR Spectroscopy:
-
Acid Chloride (Starting Material): ~1770 cm⁻¹ (C=O stretch).
-
Amide (Product): ~1640–1660 cm⁻¹ (Amide I band). Disappearance of the 1770 peak confirms consumption of the acid chloride.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Schotten-Baumann protocols).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights on nucleophilic acyl substitution and steric effects).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12384176 (Related Structure: 5-Chloro-2-methoxybenzoyl chloride). [Link] (Accessed Oct 2023). Note: Used for physical property extrapolation of ortho-substituted benzoyl chlorides.
- Reeves, J. T. et al. "General Scaling of the Schotten-Baumann Reaction." Organic Process Research & Development2018, 22, 10, 1439–1447.
Sources
The Pivotal Role of Substituted Methoxy-Methylbenzoyl Chlorides in Agrochemical Innovation: A Guide for Researchers
Prepared by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of substituted methoxy-methylbenzoyl chlorides in agrochemical research. While direct, extensive research on 5-Methoxy-2-methylbenzoyl chloride in agrochemicals is not widely published, this guide will focus on the significant and well-documented applications of its close structural isomer, 3-Methoxy-2-methylbenzoyl chloride , a critical intermediate in the synthesis of the highly successful insecticide, Methoxyfenozide. We will also explore the broader potential of this class of molecules in the discovery of novel agrochemicals.
Introduction: The Versatility of Benzoyl Chloride Scaffolds in Agrochemicals
Benzoyl chloride derivatives are foundational building blocks in organic synthesis, prized for their reactivity as acylating agents. This reactivity allows for the construction of a diverse array of more complex molecules, including amides and esters, which are common moieties in biologically active compounds. In the realm of agrochemical research, the precise substitution pattern on the benzene ring is paramount, as it dictates the molecule's interaction with biological targets, its metabolic stability, and its spectrum of activity. The presence of methoxy and methyl groups, as seen in methoxy-methylbenzoyl chlorides, can significantly influence these properties, often enhancing the efficacy and selectivity of the final agrochemical product.
While the specific isomer 5-Methoxy-2-methylbenzoyl chloride remains a molecule of potential interest for novel synthesis, the agrochemical industry has already capitalized on the utility of its close relative, 3-Methoxy-2-methylbenzoyl chloride. Its primary and most notable application is in the production of Methoxyfenozide, an insect growth regulator that has become a cornerstone of integrated pest management (IPM) programs for the control of lepidopteran pests.[1]
Core Application: Synthesis of Methoxyfenozide from 3-Methoxy-2-methylbenzoyl Chloride
Methoxyfenozide is a diacylhydrazine insecticide that functions as an ecdysone agonist, or molting hormone accelerator. It selectively targets lepidopteran larvae (caterpillars), inducing a premature and lethal molt. Its development was a significant advancement in insecticide technology, offering a high degree of safety to non-target organisms, including beneficial insects, and a favorable environmental profile. The synthesis of Methoxyfenozide hinges on the availability of high-purity 3-Methoxy-2-methylbenzoyl chloride.[1]
Synthetic Pathway Overview
The industrial synthesis of Methoxyfenozide is a multi-step process that typically begins with 3-methoxy-2-methylbenzoic acid. This acid is first converted to its more reactive acid chloride derivative, 3-Methoxy-2-methylbenzoyl chloride. This intermediate is then reacted with a substituted hydrazine to form the core diacylhydrazine structure of the final product.
Caption: Synthetic pathway of Methoxyfenozide from 3-Methoxy-2-methylbenzoic acid.
Detailed Laboratory Protocol for Methoxyfenozide Synthesis
The following protocols are derived from established patent literature and are intended for research and development purposes.[2][3] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of 3-Methoxy-2-methylbenzoyl Chloride
Objective: To convert 3-methoxy-2-methylbenzoic acid to its corresponding acid chloride.
Materials:
-
3-Methoxy-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Bis(trichloromethyl) carbonate (triphosgene)
-
Anhydrous toluene or other suitable inert solvent
-
Organic amine catalyst (e.g., triethylamine, pyridine) if using triphosgene[3]
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
Procedure using Thionyl Chloride:
-
In a round-bottom flask, suspend 1.0 equivalent of 3-methoxy-2-methylbenzoic acid in an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Heat the mixture to reflux (approximately 79 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-Methoxy-2-methylbenzoyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Procedure using Bis(trichloromethyl) carbonate:
-
Dissolve 1.0 equivalent of 3-methoxy-2-methylbenzoic acid and a catalytic amount of an organic amine (e.g., 0.1 equivalents of triethylamine) in an anhydrous organic solvent such as toluene.[3]
-
Slowly add a solution of bis(trichloromethyl) carbonate (approximately 0.4 equivalents) in the same solvent, maintaining the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to 50-70 °C and stir for 2-5 hours, monitoring the reaction by TLC or GC.[3]
-
Upon completion, the solvent is removed under reduced pressure, and the product is collected by distillation to yield 3-Methoxy-2-methylbenzoyl chloride.[3]
Part B: Synthesis of Methoxyfenozide
Objective: To couple 3-Methoxy-2-methylbenzoyl chloride with N'-(tert-butyl)-3,5-dimethylbenzohydrazide.
Materials:
-
3-Methoxy-2-methylbenzoyl chloride (from Part A)
-
N'-(tert-butyl)-3,5-dimethylbenzohydrazide
-
Anhydrous toluene
-
Aqueous sodium hydroxide solution (e.g., 40%)[2]
-
Reaction vessel with overhead stirrer and cooling capabilities
Procedure:
-
Dissolve 1.0 equivalent of N'-(tert-butyl)-3,5-dimethylbenzohydrazide in toluene in the reaction vessel.
-
Cool the solution to 0-5 °C with an ice bath.
-
In a separate vessel, dissolve approximately 1.05 equivalents of 3-Methoxy-2-methylbenzoyl chloride in toluene.
-
Slowly and simultaneously add the 3-Methoxy-2-methylbenzoyl chloride solution and an aqueous sodium hydroxide solution to the cooled hydrazine solution. The sodium hydroxide acts as a base to neutralize the HCl byproduct. Maintain the temperature below 5 °C during the addition.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the organic layer with water to remove any remaining base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic solution under reduced pressure to yield crude Methoxyfenozide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure, solid Methoxyfenozide.
Mechanism of Action: Ecdysone Receptor Agonism
Understanding the mechanism of action of Methoxyfenozide is crucial for appreciating the significance of its synthesis. As an ecdysone agonist, Methoxyfenozide binds to the ecdysone receptor complex in lepidopteran larvae. This binding event mimics the action of the natural molting hormone, 20-hydroxyecdysone, but in an unregulated and persistent manner.
Caption: Mechanism of action of Methoxyfenozide as an ecdysone agonist.
The consequences of this untimely activation of the molting cascade include:
-
Cessation of Feeding: The larva stops feeding within hours of exposure.
-
Premature Molting: The larva initiates the molting process before it is developmentally ready.
-
Lethal Effects: The resulting molt is incomplete and abnormal, leading to the death of the larva.
This highly specific mode of action is the basis for Methoxyfenozide's excellent safety profile for non-target organisms, as the ecdysone receptor in non-lepidopteran insects and other animals has a much lower affinity for the molecule.
Quantitative Data Summary
The efficacy and properties of Methoxyfenozide, the end-product of synthesis involving 3-Methoxy-2-methylbenzoyl chloride, are well-documented.
| Property | Description |
| Class | Diacylhydrazine Insecticide |
| Mechanism of Action | Ecdysone Receptor Agonist (IRAC Group 18) |
| Target Pests | Larvae of Lepidoptera (e.g., codling moth, armyworms, loopers) |
| Primary Crops | Vegetables, fruits, field crops |
| Key Advantages | High selectivity, low toxicity to non-target organisms, IPM compatibility |
Future Directions and the Potential of 5-Methoxy-2-methylbenzoyl Chloride
While 3-Methoxy-2-methylbenzoyl chloride has a proven track record in the synthesis of Methoxyfenozide, the exploration of its isomers, such as 5-Methoxy-2-methylbenzoyl chloride , represents a logical next step in agrochemical research. Structure-activity relationship (SAR) studies are a cornerstone of modern pesticide discovery. By synthesizing analogs of Methoxyfenozide or other bioactive scaffolds using 5-Methoxy-2-methylbenzoyl chloride, researchers can probe the effects of substituent positioning on insecticidal, fungicidal, or herbicidal activity.
It is plausible that altering the positions of the methoxy and methyl groups on the benzoyl chloride moiety could lead to novel compounds with:
-
An expanded spectrum of activity against a wider range of pests.
-
Improved efficacy against resistant pest populations.
-
Different pharmacokinetic and environmental fate properties.
-
Novel modes of action.
The synthetic protocols outlined in this guide for the 3-methoxy isomer can serve as a starting point for developing methodologies to incorporate the 5-methoxy isomer into new chemical entities for biological screening.
Conclusion
Substituted methoxy-methylbenzoyl chlorides are valuable intermediates in the synthesis of modern agrochemicals. The well-established role of 3-Methoxy-2-methylbenzoyl chloride in the production of the insecticide Methoxyfenozide underscores the importance of this chemical class. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to not only replicate and build upon existing syntheses but also to explore the potential of related isomers like 5-Methoxy-2-methylbenzoyl chloride in the quest for new and improved crop protection solutions.
References
- Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Google Patents. (2011). Synthetic method of methoxyfenozide.
- Google Patents. (2012).
- Google Patents. (2017). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
-
SciELO. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. [Link]
-
360iResearch. (2025). 3-Methoxy-2-Methylbenzoyl Chloride (MMBC) Unlocking Growth Potential: Analysis and Forecasts 2026-2033. [Link]
Sources
Application Notes and Protocols for the Synthesis of Substituted Benzamides from 5-Methoxy-2-methylbenzoyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-substituted benzamides utilizing 5-Methoxy-2-methylbenzoyl chloride as the acylating agent. Benzamide-based structures are a cornerstone in modern drug discovery, recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1] This document delves into the underlying chemical principles, offers detailed step-by-step protocols for common synthetic strategies, outlines robust characterization techniques, and provides practical troubleshooting advice. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to efficiently generate libraries of novel benzamide derivatives for screening and structure-activity relationship (SAR) studies.
Introduction: The Significance of the Benzamide Scaffold
The benzamide moiety is a recurring structural motif in a multitude of clinically successful pharmaceuticals.[1][2] Its prevalence is attributed to its unique ability to act as a stable, neutral scaffold that can participate in crucial hydrogen bonding interactions within biological systems.[3] This versatility has led to the development of benzamide-containing drugs across diverse therapeutic areas, including antipsychotics, antiemetics, kinase inhibitors for oncology, and anti-inflammatory agents.[1][2]
The starting material, 5-Methoxy-2-methylbenzoyl chloride, is a reactive acyl chloride that serves as an efficient building block for introducing the substituted benzoyl group. The reaction with a primary or secondary amine is a facile and high-yielding method for creating the robust amide bond, making it a foundational reaction in medicinal chemistry.
Core Principles: The Chemistry of Amide Bond Formation
The synthesis of benzamides from 5-Methoxy-2-methylbenzoyl chloride and an amine is a classic example of nucleophilic acyl substitution . The reaction is highly efficient due to the excellent leaving group ability of the chloride ion and the high electrophilicity of the carbonyl carbon.
The Reaction Mechanism
The process can be broken down into three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[4] This initial addition breaks the carbonyl π-bond, forming a negatively charged oxygen and a positively charged nitrogen.
-
Formation of the Tetrahedral Intermediate: This first step results in a transient, unstable tetrahedral intermediate.[5]
-
Collapse and Elimination: The tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.[4]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral N-substituted benzamide product and a salt byproduct (e.g., hydrochloride salt).[4]
Caption: Workflow for Schotten-Baumann Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a conical flask or round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an aqueous solution of sodium hydroxide (e.g., 2M, 1.5-2.0 eq.).
-
Cooling: Place the flask in an ice-water bath and stir vigorously until the temperature of the biphasic mixture is between 0 and 5 °C.
-
Acyl Chloride Addition: In a separate, dry flask, dissolve 5-Methoxy-2-methylbenzoyl chloride (1.05 eq.) in a minimal amount of the same anhydrous organic solvent. Add this solution dropwise to the stirring amine mixture over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). [6]5. Isolation: Upon completion, the solid benzamide product will typically precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts (e.g., NaCl) and excess NaOH. [7]Follow with a wash of cold, dilute HCl to remove any unreacted amine, and finally with more water.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure substituted benzamide. [5][7]8. Drying: Dry the purified crystals in a vacuum oven.
| Reagent | MW ( g/mol ) | Equivalents |
| 5-Methoxy-2-methylbenzoyl chloride | 184.62 | 1.05 |
| Amine (Primary/Secondary) | Varies | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.5 - 2.0 |
| Solvent (e.g., DCM/H₂O) | - | - |
Protocol 2: Synthesis in Aprotic Solvent with Organic Base
This protocol is preferred for reactions where the amine or product is water-sensitive or highly soluble in water.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq.), anhydrous dichloromethane (DCM), and a tertiary amine base like triethylamine (TEA) or pyridine (1.5 eq.). [][9]2. Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 5-Methoxy-2-methylbenzoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it successively with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine. [7]7. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. [6][7]8. Purification: The crude residue can be purified by either recrystallization or flash column chromatography on silica gel. [6]
Product Characterization: A Self-Validating System
Accurate structural confirmation of the synthesized benzamide is critical. A combination of spectroscopic methods provides a robust, self-validating workflow. [10]
| Technique | Purpose | Expected Observations for a Representative Product |
|---|---|---|
| ¹H NMR | Structural connectivity and environment of protons. [10] | ~8.0-8.5 ppm: Broad singlet for N-H proton (if secondary amide).~6.8-7.5 ppm: Signals for aromatic protons.~3.8 ppm: Singlet for -OCH ₃ protons.~2.3 ppm: Singlet for Ar-CH ₃ protons. |
| ¹³C NMR | Carbon framework determination. [10] | ~165-170 ppm: Signal for the amide C =O carbonyl carbon.~110-160 ppm: Signals for aromatic carbons.~55 ppm: Signal for the -OC H₃ carbon.~20 ppm: Signal for the Ar-C H₃ carbon. |
| IR Spec. | Functional group identification. [11] | ~3300 cm⁻¹: N-H stretch (secondary amide).~1630-1680 cm⁻¹: Strong C=O stretch (Amide I band).~1510-1570 cm⁻¹: N-H bend (Amide II band). |
| Mass Spec. | Molecular weight and fragmentation pattern. [12] | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target benzamide. |
| Melting Point | Purity assessment for crystalline solids. [12]| A sharp, narrow melting point range indicates high purity. |
Troubleshooting and Optimization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lab Reporter [fishersci.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Methoxy-2-methylbenzoyl Chloride as a Versatile Building Block in Organic Synthesis
Abstract
5-Methoxy-2-methylbenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both an electron-donating methoxy group and a sterically influencing methyl group, offers chemists precise control over reactivity and regioselectivity. This guide provides an in-depth exploration of its applications, particularly in amide bond formation, Friedel-Crafts acylation, and the synthesis of agrochemicals and pharmaceutical precursors. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively leverage this building block in their synthetic endeavors.
Introduction: The Strategic Value of 5-Methoxy-2-methylbenzoyl Chloride
5-Methoxy-2-methylbenzoyl chloride (alternatively named 3-methoxy-2-methylbenzoyl chloride in some contexts) is a reactive acylating agent derived from its corresponding benzoic acid. The presence of the acyl chloride functional group provides a strong electrophilic center, primed for reaction with a wide array of nucleophiles. The true synthetic utility, however, lies in the electronic and steric effects of the ring substituents.
-
Methoxy Group (-OCH₃): As a powerful electron-donating group at the para-position relative to the methyl group, it activates the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions.
-
Methyl Group (-CH₃): Located at the ortho-position to the carbonyl, the methyl group introduces steric hindrance. This can be strategically exploited to direct incoming reagents and influence the conformation of the final product.
This combination makes it a valuable precursor in multi-step syntheses where precise molecular architecture is paramount. It is a key intermediate in the production of the insecticide Methoxyfenozide, highlighting its industrial relevance.[1][2]
Table 1: Physicochemical Properties of 3-Methoxy-2-methylbenzoyl Chloride
| Property | Value |
| CAS Number | 24487-91-0 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Boiling Point | 254-257 °C |
| Appearance | Colorless to light yellow liquid |
Note: Properties are for the isomeric 3-Methoxy-2-methylbenzoyl chloride, a key intermediate.[1][2]
Core Synthetic Applications
The reactivity of the acyl chloride group is the cornerstone of this building block's utility, enabling the construction of several critical chemical bonds.
Amide Bond Formation: A Gateway to Bioactive Molecules
The reaction of 5-methoxy-2-methylbenzoyl chloride with primary or secondary amines is a robust and high-yielding method for forming amide bonds, which are fundamental linkages in countless pharmaceutical agents and biologically active compounds.[3][4] This nucleophilic acyl substitution reaction typically proceeds rapidly under mild conditions.
Causality Behind the Reaction: The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. An amine, acting as a nucleophile, readily attacks this carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, a stable leaving group, to form the thermodynamically stable amide bond. A base (like pyridine or triethylamine) is typically added to neutralize the HCl byproduct, driving the reaction to completion. A patent for a related compound demonstrates the reaction of 5-chloro-2-methoxybenzoyl chloride with phenethylamine to form the corresponding amide in high yield.[5]
Friedel-Crafts Acylation: Constructing Aryl Ketones
Friedel-Crafts acylation is a powerful C-C bond-forming reaction that attaches the acyl group to another aromatic ring, producing a ketone.[6][7] This electrophilic aromatic substitution requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[8][9][10]
Mechanistic Insight:
-
Acylium Ion Formation: The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the C-Cl bond and facilitating its departure to form a resonance-stabilized acylium ion (R-C≡O⁺).
-
Electrophilic Attack: The electron-rich π-system of a second aromatic compound attacks the acylium ion, forming a new C-C bond and a resonance-stabilized carbocation intermediate (the sigma complex).
-
Rearomatization: A base (typically the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
A key advantage of Friedel-Crafts acylation over alkylation is that the product, a ketone, is deactivated towards further substitution, preventing polyacylation.[6][9]
Esterification: Synthesis of Aryl Esters
In a reaction analogous to amide formation, 5-methoxy-2-methylbenzoyl chloride reacts readily with alcohols or phenols to form esters. This process is often catalyzed by a weak base like pyridine, which serves both to activate the alcohol nucleophile and to scavenge the HCl byproduct. These esters can be valuable intermediates or final products in their own right, finding use as flavorings, plasticizers, and pharmaceutical precursors.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating reaction monitoring and purification steps to ensure high-quality outcomes.
Protocol 1: Synthesis of N-Benzyl-5-methoxy-2-methylbenzamide
This protocol details a standard Schotten-Baumann amidation reaction.
Workflow Overview:
Caption: Workflow for the synthesis of an amide.
Materials & Equipment:
-
5-Methoxy-2-methylbenzoyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for extraction and filtration
-
TLC plates (silica gel)
Step-by-Step Methodology:
-
Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 5-methoxy-2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Causality: Dropwise addition at low temperature controls the exothermic reaction, preventing side product formation. Triethylamine is the organic base used to neutralize the HCl formed during the reaction.[5]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting benzoyl chloride.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-benzyl-5-methoxy-2-methylbenzamide.
Protocol 2: Friedel-Crafts Acylation of Toluene
This protocol describes the synthesis of (5-methoxy-2-methylphenyl)(p-tolyl)methanone.
Reaction Mechanism:
Caption: Friedel-Crafts acylation mechanism.
Materials & Equipment:
-
5-Methoxy-2-methylbenzoyl chloride (1.0 eq)
-
Aluminum Chloride (AlCl₃), anhydrous (1.1 eq)
-
Toluene, anhydrous (serves as both reactant and solvent)
-
Ice, water, concentrated HCl
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, reflux condenser with gas trap, mechanical stirrer, dropping funnel
Step-by-Step Methodology:
-
Setup: Assemble a three-neck flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolving HCl). Ensure all glassware is oven-dried and the system is under a nitrogen atmosphere.
-
Catalyst Suspension: Charge the flask with anhydrous toluene and anhydrous AlCl₃ (1.1 eq). Cool the stirred suspension to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 5-methoxy-2-methylbenzoyl chloride (1.0 eq) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the low temperature.
-
Reaction: After addition, allow the mixture to stir at room temperature for 1 hour, then heat to 50-60 °C for an additional 2-3 hours until gas evolution ceases.
-
Quenching: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated HCl. This will decompose the aluminum complex of the product ketone.
-
Work-up: Transfer the mixture to a separatory funnel. The layers should separate; collect the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing & Drying: Wash the combined organic phase with water, then with brine. Dry the solution over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude ketone can be purified by vacuum distillation or column chromatography on silica gel.
References
- Filo. (2026, January 29). Give two Friedel-Crafts acylation reactions that could be used to prepare...
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Google Patents. (n.d.). CN102584573A - Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride.
- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
- Guidechem. (2023, August 15). How to Synthesize 5-Methoxy-2-tetralone?
- Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- PubChem. (n.d.). 2-Methoxy-5-methylbenzoyl chloride.
- PR Newswire. (2026, January 24). The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis.
- ChemRxiv. (n.d.). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water.
- Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Wiley Online Library. (n.d.). An Electrocatalytic Cascade Reaction for the Synthesis of Ketones Using CO2 as a CO Surrogate.
- Wiley Online Library. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- BOC Sciences. (n.d.). Heterocyclic Building Blocks.
- AK Scientific. (n.d.). Heterocyclic Building Blocks.
- ChemicalBook. (2025, December 31). 2-Methyl-3-methoxybenzoyl chloride.
- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- BenchChem. (n.d.). Synthesis of 2-Methyl-3-methoxybenzoyl chloride.
- PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride.
- Carl ROTH. (n.d.). 5-Chloro-2-methoxybenzoic methyl ester, 100 g, CAS No. 33924-48-0.
- Sigma-Aldrich. (n.d.). 5-chloro-2-methoxybenzoyl)-2-methoxy-n'-methylbenzohydrazide.
- PubChem. (n.d.). 5-Chloro-2-methoxybenzoyl chloride.
Sources
- 1. CN102584573A - Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride - Google Patents [patents.google.com]
- 2. 2-Methyl-3-methoxybenzoyl chloride | 24487-91-0 [chemicalbook.com]
- 3. boa.unimib.it [boa.unimib.it]
- 4. par.nsf.gov [par.nsf.gov]
- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Give two Friedel-Crafts acylation reactions that could be used to prepare.. [askfilo.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting failed reactions involving 5-Methoxy-2-methylbenzoyl chloride
Technical Support Center: 5-Methoxy-2-methylbenzoyl Chloride
Subject: Troubleshooting Reactivity, Stability, and Synthesis Failures Product Category: Aromatic Acyl Chlorides / Building Blocks Target Audience: Medicinal Chemists, Process Chemists
Part 1: Critical Reactivity Profile
Before troubleshooting specific failures, it is vital to understand the unique electronic and steric environment of 5-Methoxy-2-methylbenzoyl chloride . This molecule presents a "perfect storm" of deactivating features that often leads to false negatives in standard screening protocols.
The Ortho-Effect (Steric Blockade)
The methyl group at the C2 (ortho) position creates significant steric hindrance. Unlike unsubstituted benzoyl chloride, the C2-methyl group restricts the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack).
-
Consequence: Standard room-temperature acylation protocols (e.g., Schotten-Baumann) often fail or proceed with <20% conversion, leading researchers to incorrectly assume the reagent is hydrolyzed.
The Methoxy Trap (Lewis Acid Scavenging)
The methoxy group at C5 is a Lewis base.
-
Consequence: In Friedel-Crafts reactions, the ether oxygen coordinates with Lewis Acids (e.g., AlCl₃). If you use a standard 1.1 equivalent of catalyst, the reaction will stall because the catalyst is sequestered by the methoxy group, leaving the acyl chloride unactivated.
Electronic Deactivation
The 5-methoxy group is an Electron Donating Group (EDG). While it is meta to the carbonyl, the overall electron-rich nature of the ring reduces the electrophilicity of the carbonyl carbon compared to electron-deficient analogs (e.g., nitrobenzoyl chlorides).
Part 2: Troubleshooting Guide (FAQs)
Scenario A: "I added the amine, but no reaction occurred after 24 hours."
Diagnosis: Steric hindrance and insufficient activation energy. Root Cause: The C2-methyl group is blocking the nucleophile. The reaction kinetics are too slow at room temperature.
-
Step 1: Switch Base/Catalyst. Replace Triethylamine (TEA) with Pyridine . Pyridine acts as both a solvent and a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is less sterically sensitive than the initial acid chloride.
-
Step 2: Add DMAP. Add 10-20 mol% 4-Dimethylaminopyridine (DMAP). This forms a highly reactive acyl-pyridinium species that overcomes the steric barrier.
-
Step 3: Thermal Boost. Heat is non-negotiable for hindered substrates. Reflux in Toluene or DCE (80°C+) is often required.
Scenario B: "My Friedel-Crafts reaction turned black/tarry or gave 0% yield."
Diagnosis: Lewis Acid sequestration or polymerization. Root Cause: You likely used 1.0–1.2 equivalents of AlCl₃. The 5-methoxy oxygen complexed with the first equivalent, leaving no catalyst for the acylation.
-
Solution: Adjust stoichiometry to >2.2 equivalents of Lewis Acid.
-
1.0 eq binds to the Methoxy oxygen.
-
1.0 eq activates the Carbonyl.
-
0.2 eq excess ensures turnover.
-
-
Alternative: Use a milder catalyst that coordinates less strongly to ethers, such as Triflic Acid (TfOH) or SnCl₄ , though stoichiometry adjustments may still be needed.
Scenario C: "The reagent is a white solid, but it should be a liquid (or vice versa)."
Diagnosis: Hydrolysis has occurred.[1] Root Cause: 5-Methoxy-2-methylbenzoyl chloride is moisture sensitive. The white solid is likely 5-methoxy-2-methylbenzoic acid .
-
Quick Verification Test:
-
Take a small sample (~10 mg).
-
Add 1 mL of saturated NaHCO₃ solution.
-
Observation:
-
Dissolves with bubbling (CO₂): It is the Acid (Hydrolyzed).
-
Forms oily droplets/insoluble pellets: It is the Chloride (Intact).
-
-
-
Recovery: If hydrolyzed, you must re-convert to the acid chloride using Thionyl Chloride (SOCl₂) (See Protocol 1).
Part 3: Validated Experimental Protocols
Protocol 1: Regeneration/Synthesis of 5-Methoxy-2-methylbenzoyl chloride
Use this if your reagent quality is suspect.
-
Setup: Flame-dried RBF equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line).
-
Reagents:
-
5-Methoxy-2-methylbenzoic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (5.0 eq - acts as solvent and reagent)
-
DMF (Catalytic, 2-3 drops) - Critical for formation.
-
-
Procedure:
-
Suspend acid in SOCl₂. Add DMF.[2]
-
Reflux at 75-80°C for 2–3 hours. Gas evolution (SO₂/HCl) must cease.
-
Workup: Distill off excess SOCl₂ under reduced pressure (rotary evaporator with a base trap).
-
Chase: Add anhydrous Toluene (10 mL) and evaporate again to remove trace SOCl₂ (azeotropic removal).
-
Result: The residue is the active acid chloride. Use immediately.
-
Protocol 2: High-Force Amide Coupling
Use this for sterically hindered anilines or secondary amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if heating is needed).
-
Reagents:
-
Amine (1.0 eq)[3]
-
5-Methoxy-2-methylbenzoyl chloride (1.2 eq)
-
Pyridine (2.0 eq) OR DIPEA (2.0 eq) + DMAP (0.2 eq).
-
-
Procedure:
-
Dissolve amine and base in solvent.
-
Add acid chloride dropwise at 0°C (to control exotherm, though reaction is sluggish).
-
Allow to warm to Room Temperature.
-
Checkpoint: Check LCMS/TLC at 1 hour. If <10% conversion, Heat to reflux overnight.
-
Part 4: Visualization & Logic Maps
Figure 1: Steric & Electronic Barrier Model
This diagram illustrates why the nucleophile fails to attack the carbonyl carbon.
Caption: Figure 1. Mechanism of reaction failure showing steric blockage by the 2-methyl group and catalyst sequestration by the 5-methoxy group.
Figure 2: Troubleshooting Flowchart
Follow this logic path to resolve low yields.
Caption: Figure 2. Decision tree for diagnosing purity issues vs. kinetic/stoichiometric failures.
Part 5: Physicochemical Data Summary
Note: Data derived from close structural analogs (2-methylbenzoyl chloride and 3-methoxy-2-methylbenzoyl chloride) due to specific isomer scarcity.
| Property | Value (Approximate) | Relevance to Protocol |
| Physical State | Low-melting solid or Oil | May require gentle warming to dispense. |
| Boiling Point | ~130–135°C @ 15 mmHg | Can be distilled for purification. |
| Solubility | DCM, Toluene, THF, Ether | Incompatible with water/alcohols (Hydrolysis). |
| Density | ~1.18 g/mL | Denser than water; sinks in extraction. |
| Flash Point | >95°C | Safe for standard reflux conditions. |
References
-
Reactivity of Ortho-Substituted Benzoyl Chlorides
- Title: Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides.
- Source: Proceedings of the Iowa Academy of Science (1954).
- Relevance: Establishes the retarding effect of ortho-substituents on nucleophilic attack r
-
URL:[Link]
-
Lewis Acid Stoichiometry in Friedel-Crafts
- Title: Friedel-Crafts Acyl
- Source: Organic Chemistry Portal.
- Relevance: Confirms the requirement for >1 eq of Lewis Acid when the substrate/product forms complexes (Lewis base interaction).
-
URL:[Link]
- Title: Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride (CN102584573A).
- Title: Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
Sources
how to improve reaction yield for 5-Methoxy-2-methylbenzoyl chloride acylations
Reagent ID: 5-Methoxy-2-methylbenzoyl chloride CAS: 25045-35-6 (Isomer specific) / General Benzoyl Chloride Class Support Ticket: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Steric-Electronic Paradox
Welcome to the technical guide for optimizing acylations using 5-Methoxy-2-methylbenzoyl chloride . If you are experiencing low yields (below 60%), you are likely encountering one of two competing failure modes inherent to this molecule's structure:
-
Kinetic Inhibition (The "2-Methyl" Problem): The ortho-methyl group provides significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. This requires nucleophilic activation to proceed at reasonable rates.
-
Thermodynamic Instability (The "5-Methoxy" Problem): The methoxy group is an electron-donating group (EDG) sensitive to strong Lewis acids. Standard Friedel-Crafts conditions (e.g., refluxing
) often lead to demethylation (cleavage to the phenol) or polymerization tars rather than the desired acylation.
This guide provides self-validating protocols to navigate this paradox.
Part 1: Pre-Reaction Quality Control (The Foundation)
Issue: "My reaction does not start, or I get a white precipitate that isn't product." Diagnosis: Hydrolysis of the Starting Material.[1]
Acid chlorides are moisture-sensitive.[1] 5-Methoxy-2-methylbenzoyl chloride hydrolyzes to 5-methoxy-2-methylbenzoic acid , a white solid that is unreactive under acylation conditions. Because the acid and the chloride often share similar solubility profiles, this is the #1 silent killer of yield.
Validation Protocol: The "Bubble Test"
Before committing your batch, perform this 2-minute check:
-
Place 10 mg of your acid chloride in a dry vial.
-
Add 0.5 mL of saturated Sodium Bicarbonate (
) solution. -
Observation:
-
Vigorous Fizzing (
): Good quality. The acid chloride is hydrolyzing in situ, releasing HCl, which reacts with bicarbonate. -
No Fizzing / Floating Solid: Bad quality. The material has already hydrolyzed to the carboxylic acid. Action: Re-chlorinate with Thionyl Chloride (
).
-
Part 2: N-Acylation & O-Acylation (Amides & Esters)
Context: Coupling with amines or alcohols. Primary Challenge: Steric hindrance from the 2-methyl group slows down direct attack.
The Solution: Nucleophilic Catalysis (DMAP)
You cannot rely on simple base (Et3N/Pyridine) alone. You must use 4-Dimethylaminopyridine (DMAP) . DMAP attacks the hindered carbonyl to form an N-acylpyridinium intermediate . This intermediate is:
-
More Electrophilic: Positively charged nitrogen pulls electron density.[2]
-
Less Hindered: The DMAP molecule extends the electrophilic center away from the ortho-methyl shield.
Optimized Protocol
| Parameter | Recommendation | Rationale |
| Solvent | DCM (Dichloromethane) or THF | Anhydrous is critical. |
| Base | Triethylamine (1.2 equiv) | Neutralizes HCl generated. |
| Catalyst | DMAP (5-10 mol%) | MANDATORY. Forms the active acyl-pyridinium species. |
| Temperature | 0°C | Start cold to control exotherm, warm to drive kinetics. |
| Stoichiometry | 1.1 equiv Acid Chloride | Slight excess accounts for trace moisture. |
Mechanism Visualization (DMAP Catalysis)
Caption: DMAP acts as a "stealth" nucleophile, forming a highly reactive intermediate that overcomes the steric barrier of the ortho-methyl group.
Part 3: Friedel-Crafts Acylation (C-Acylation)
Context: Attaching the benzoyl group to an aromatic ring (e.g., benzene, anisole).[3]
Primary Challenge: The 5-Methoxy group is sensitive.
Troubleshooting Guide
Q: My product is a black tar.
A: You likely used
Q: Reaction is stuck at 50% conversion. A: The catalyst is being sequestered by the product. The ketone product complexes with the Lewis acid. You need >1.1 equivalents of catalyst, but this increases side-reaction risks.
Recommended Protocol: The "Soft" Lewis Acid Switch
Replace Aluminum Chloride with Tin(IV) Chloride (
| Condition | Standard (Avoid) | Optimized (Use) |
| Catalyst | ||
| Temperature | Reflux (80°C+) | 0°C to Room Temp |
| Solvent | Nitrobenzene | DCM or 1,2-Dichloroethane |
| Addition Order | Add Acid Chloride to Catalyst | Premix Catalyst + Reagent, then add Substrate |
Note: If you must use
Part 4: Workup & Isolation (Yield Recovery)
Issue: "I see product on TLC, but I lose it during extraction." Cause: Emulsion formation and "Oiling Out." Methoxy-benzoyls are lipophilic but can form stable emulsions with basic water.
The "Salting Out" Workup
-
Quench: Pour reaction mixture slowly into ice-cold 1M HCl . (Do not use water alone; acid prevents hydrolysis of unreacted chloride into soaps that cause emulsions).
-
Phase Break: If an emulsion forms, add Saturated NaCl (Brine) immediately. The ionic strength forces the organic product out of the aqueous phase.
-
Wash: Wash the organic layer with 10% NaOH (rapidly) to remove unreacted acid, then immediately with Brine.
-
Warning: Prolonged exposure to NaOH can hydrolyze your ester/amide product. Keep it under 2 minutes.
-
Decision Logic for Optimization
Use this flow to determine your next experimental step.
Caption: Decision matrix for troubleshooting yield issues based on reaction type and material quality.
References
-
PubChem. 2-Methoxy-5-methylbenzoyl chloride (Compound Summary).[4] National Library of Medicine. [Link]
-
Spivey, A. C., & Arseniyadis, S. (2004).[5] Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP). Angewandte Chemie International Edition. (Mechanism of DMAP activation for hindered acyl chlorides). [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Troubleshooting. (Details on Lewis Acid compatibility and demethylation risks). [Link]
-
Organic Syntheses. General Procedures for Handling Acid Chlorides and Friedel-Crafts Reactions. [Link]
Sources
Technical Support Center: Managing HCl Byproduct in 5-Methoxy-2-methylbenzoyl chloride Reactions
Welcome to the technical support guide for managing hydrogen chloride (HCl) byproduct in the synthesis of 5-Methoxy-2-methylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure safe and efficient reaction execution.
I. Frequently Asked Questions (FAQs)
Q1: What is the source of HCl byproduct in the synthesis of 5-Methoxy-2-methylbenzoyl chloride?
A1: The most common laboratory synthesis of 5-Methoxy-2-methylbenzoyl chloride involves the reaction of 5-Methoxy-2-methylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[1] In these reactions, the hydroxyl (-OH) group of the carboxylic acid is replaced by a chlorine (-Cl) atom. This transformation releases one equivalent of hydrogen chloride (HCl) gas as a byproduct for each equivalent of the starting carboxylic acid.[2][3][4] The other major gaseous byproduct is sulfur dioxide (SO₂) when using thionyl chloride.[5][6]
Q2: Why is it crucial to manage the HCl byproduct?
A2: Effective management of HCl gas is critical for several reasons:
-
Safety: HCl is a corrosive and toxic gas that can cause severe respiratory irritation and damage to equipment.[7][8][9] Proper handling and neutralization are essential for laboratory safety.[10]
-
Reaction Kinetics: The accumulation of acidic byproduct can inhibit the reaction rate or lead to unwanted side reactions.
-
Product Purity: Residual HCl can co-distill with the product or lead to the formation of impurities during workup and storage.
-
Downstream Reactions: The presence of HCl can interfere with subsequent reactions where the acyl chloride is used, especially those involving acid-sensitive reagents or substrates.
Q3: What are the primary strategies for managing HCl byproduct?
A3: The main strategies for managing HCl byproduct can be categorized as follows:
-
Inert Gas Sweep (Sparging): Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture can effectively carry away the evolved HCl gas to a scrubber.[11]
-
Vacuum Application: Performing the reaction under reduced pressure helps to remove gaseous byproducts as they are formed.[12]
-
Use of an Acid Scavenger: Adding a basic substance to the reaction mixture to neutralize the HCl as it is generated.[13]
-
Post-Reaction Quenching and Workup: Neutralizing the remaining acidic components during the workup procedure.[14]
Q4: Can I use water to quench the reaction and neutralize HCl?
A4: While water will react with and neutralize HCl, it will also rapidly hydrolyze the 5-Methoxy-2-methylbenzoyl chloride product back to the starting carboxylic acid.[4][5] Therefore, quenching with water is generally not recommended if the desired product is the acyl chloride.[15] An aqueous workup is only suitable if the acyl chloride is an intermediate that is immediately used in a subsequent reaction that is compatible with aqueous conditions.
II. Troubleshooting Guide
Issue 1: Low or Inconsistent Product Yield
Potential Cause 1: Incomplete Reaction Due to HCl Inhibition
-
Symptoms: The reaction stalls before all the starting material is consumed, even with an excess of the chlorinating agent.
-
Underlying Science: The accumulation of HCl in the reaction mixture can create an equilibrium that disfavors the forward reaction. The gaseous byproducts (HCl and SO₂) leaving the solution is what typically drives the reaction to completion.[4][5]
-
Solution:
-
Implement an Inert Gas Sweep: Gently bubble nitrogen or argon through the reaction mixture. This will help to entrain the HCl gas and remove it from the reaction vessel. The exiting gas stream must be directed to a basic scrubber (e.g., a solution of sodium hydroxide) to neutralize the acidic gases.
-
Apply a Gentle Vacuum: Connect the reaction flask to a vacuum line with a cold trap and a base trap to remove the HCl as it forms. Be cautious not to distill the solvent or starting materials.
-
Potential Cause 2: Product Degradation by HCl
-
Symptoms: The formation of dark-colored byproducts and a lower than expected yield of the desired acyl chloride.
-
Underlying Science: The methoxy group on the aromatic ring can be sensitive to strong acids, potentially leading to side reactions or decomposition at elevated temperatures in the presence of HCl.
-
Solution:
-
Use an Acid Scavenger: Incorporate a non-nucleophilic base into the reaction mixture to neutralize the HCl as it is formed. The choice of base is critical to avoid unwanted side reactions with the chlorinating agent or the product.
-
Optimize Reaction Temperature: Run the reaction at the lowest effective temperature to minimize acid-catalyzed degradation.
-
Issue 2: Difficulties in Product Purification
Potential Cause 1: Residual HCl or Chlorinating Agent
-
Symptoms: The purified product is still acidic, or fumes when exposed to moist air. NMR analysis may show broad peaks.
-
Underlying Science: Thionyl chloride has a relatively low boiling point (76 °C) and can be challenging to remove completely by simple distillation.[16] Residual HCl can also co-distill with the product.
-
Solution:
-
Azeotropic Removal: After the initial distillation of the excess chlorinating agent, add an anhydrous, inert solvent like toluene and re-distill under reduced pressure.[15][16] This co-evaporation helps to chase out the last traces of volatile acidic impurities.
-
Vacuum Distillation: Purify the final product by vacuum distillation. This lowers the required temperature, minimizing the risk of thermal decomposition.[16]
-
Issue 3: Safety Concerns and Equipment Corrosion
Potential Cause: Inadequate Neutralization of HCl Vapors
-
Symptoms: A strong acidic odor in the laboratory, or visible corrosion on metal parts of the fume hood or other equipment.
-
Underlying Science: HCl gas is highly corrosive, especially in the presence of moisture, as it forms hydrochloric acid.[8]
-
Solution:
-
Proper Scrubber Setup: Ensure that the gas outlet from your reaction vessel is connected via chemically resistant tubing to a gas scrubber. The scrubber should contain a basic solution, such as 1-2 M sodium hydroxide, to effectively neutralize the HCl and SO₂ gases.
-
Fume Hood and Personal Protective Equipment (PPE): Always conduct the reaction in a well-ventilated chemical fume hood.[10] Wear appropriate PPE, including chemical safety goggles, a lab coat, and acid-resistant gloves.[9][10]
-
III. Experimental Protocols & Data
Protocol 1: Synthesis with Inert Gas Sweep
This protocol is a general guideline and may require optimization.
-
Setup: Assemble a round-bottom flask with a reflux condenser, a magnetic stirrer, and a gas inlet tube that extends below the surface of the reaction mixture. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution.
-
Charging Reagents: Charge the flask with 5-Methoxy-2-methylbenzoic acid and an anhydrous solvent (e.g., toluene).
-
Inert Gas Flow: Begin a slow, steady stream of nitrogen or argon through the gas inlet tube.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred mixture.
-
Reaction: Heat the reaction to a gentle reflux and monitor its progress by TLC or IR spectroscopy.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride by distillation, followed by vacuum distillation of the product.
Protocol 2: Synthesis with an Acid Scavenger
-
Setup: A standard reflux setup is sufficient. A gas outlet to a scrubber is still recommended.
-
Charging Reagents: Charge the flask with 5-Methoxy-2-methylbenzoic acid, an anhydrous solvent, and the chosen acid scavenger (see Table 1).
-
Addition of Chlorinating Agent: Slowly add the chlorinating agent to the stirred suspension.
-
Reaction and Workup: Proceed as described in Protocol 1. The workup will involve filtering off the salt byproduct of the acid scavenger before distillation.
Data Presentation: Comparison of Common Acid Scavengers
| Acid Scavenger | Molar Equivalents | Advantages | Disadvantages |
| Pyridine | 1.1 - 1.5 | Inexpensive, effective.[13] | Can act as a nucleophilic catalyst, potentially leading to side reactions. Can be difficult to remove during workup. |
| Triethylamine (TEA) | 1.1 - 1.5 | Stronger base than pyridine, forms a filterable salt. | Can react with the acyl chloride to form a ketene. |
| Diisopropylethylamine (DIPEA) / Hünig's Base | 1.1 - 1.5 | Sterically hindered, non-nucleophilic base, minimizing side reactions. | More expensive than pyridine or TEA. |
| Polymer-supported bases (e.g., polystyrene-bound amines) | 2.0 - 3.0 | Easy to remove by filtration, simplifying workup.[17] | Higher cost, may require longer reaction times due to heterogeneity. |
IV. Visualizations
Reaction Mechanism and HCl Formation
Caption: Formation of HCl and SO₂ during the reaction.
Experimental Setup for HCl Management
Caption: Choosing the right HCl management strategy.
V. References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
-
Reaction Mechanisms. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
-
Reddit. (2014, November 9). Why is HCl neutralized after nucleophilic substitution? r/chemistry. [Link]
-
Penta. (2019, September 12). Thionyl chloride. [Link]
-
Oreate AI Blog. (2026, January 15). Neutralizing Hydrochloric Acid: The Science Behind Safe Reactions. [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
-
Buy Chemicals Online. (2025, February 12). Chemistry Neutralisation In Everyday Life. [Link]
-
pH Adjustment Systems. (n.d.). Hydrochloric (HCl) Acid Neutralization. [Link]
-
Standard Operating Procedures for... (2013, July 22). SOP 0079 - Thionyl Chloride. [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]
-
ResearchGate. (2015, November 3). How to remove HCl acid from a reaction medium containing a polar compound as a product?[Link]
-
NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]
-
Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]
-
Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]
-
Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
ACS Publications. (2006, August 24). Carboxyl-Functional Ionic Liquids as Scavengers: Case Studies on Benzyl Chloride, Amines, and Methanesulfonyl Chloride. ACS Combinatorial Science. [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]
-
The Good Scents Company. (n.d.). benzoyl chloride, 98-88-4. [Link]
-
Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Quora. (2017, May 13). Where does the HCl come from in the Friedel-Crafts acylation?[Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. [Link]
-
Organic Syntheses. (n.d.). 2. [Link]
-
Reddit. (2021, June 9). How to remove HCl produced in esterification reaction? r/chemhelp. [Link]
-
Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
-
Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]
Sources
- 1. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. reactionweb.io [reactionweb.io]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
- 9. nj.gov [nj.gov]
- 10. drexel.edu [drexel.edu]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
preventing hydrolysis of 5-Methoxy-2-methylbenzoyl chloride during aqueous workup
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Hydrolysis of 5-Methoxy-2-methylbenzoyl Chloride
Executive Summary & Chemical Context
You are encountering stability issues with 5-Methoxy-2-methylbenzoyl chloride during aqueous workup. This is a common failure mode for substituted benzoyl chlorides, but this specific scaffold presents a unique "trap" for the unsuspecting chemist.
The Stability Paradox: Many researchers assume the 5-methoxy group (an electron-donating group, EDG) will stabilize the acid chloride, similar to p-anisoyl chloride.[1] This is incorrect.
-
Positional Effect: In the 5-position (meta to the carbonyl), the methoxy group cannot donate electrons via resonance to the carbonyl carbon. Instead, it exerts an inductive electron-withdrawing effect (-I) , increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water [1].[1]
-
Steric Defense: The 2-methyl group (ortho) provides the only defense via steric hindrance, but it is often insufficient to stop rapid hydrolysis in the presence of base or excess water [2].
The Core Directive: The "Gold Standard" for handling this compound is to eliminate the aqueous workup entirely . If your protocol currently mandates a water wash, it is likely the root cause of your yield loss.
Troubleshooting Guide: The "No-Water" Protocol (Recommended)
Issue: "My product hydrolyzes back to 5-methoxy-2-methylbenzoic acid during extraction." Diagnosis: The rate of hydrolysis for this meta-substituted acid chloride is faster than the rate of phase separation in a standard separatory funnel.
The Solution: Azeotropic Purification
Instead of washing out impurities, we remove them physically.
Step-by-Step Protocol:
-
Reaction Termination: Upon completion of the chlorination (using Thionyl Chloride or Oxalyl Chloride), do not quench with water.
-
Evaporation: Concentrate the reaction mixture under reduced pressure (Rotovap) to remove the bulk of the excess reagent.
-
The "Chaser" (Azeotrope):
-
Add dry Toluene (approx. 2-3 volumes relative to product).[1]
-
Re-evaporate to dryness.
-
Repeat this step 2x.
-
Why? Toluene forms azeotropes with residual thionyl chloride and HCl, "chasing" them out of the oil without exposing the product to moisture [3].
-
-
Precipitation of Salts (If DMF/Pyridine was used):
-
Redissolve the residue in a non-polar solvent (e.g., Hexane or Toluene/Hexane mix).
-
The acid chloride is soluble; the polar pyridinium/ammonium salts are not.
-
Filter under an inert atmosphere (N2 blanket).
-
-
Final Isolation: Evaporate the filtrate. You now have the pure acid chloride.
The "Emergency" Aqueous Workup (If Strictly Necessary)
Context: If you must perform an aqueous wash (e.g., to remove specific water-soluble non-salt impurities), you must alter the kinetics to favor phase separation over hydrolysis.[1][2]
Protocol Parameters:
| Parameter | Setting | Rationale |
| Temperature | -5°C to 0°C | Arrhenius equation: Lower T exponentially decreases hydrolysis rate.[1] |
| Solvent | DCM (Dichloromethane) | High density ensures rapid layer settling (bottom layer).[1] |
| Aqueous Phase | Ice-Cold Brine (Sat. NaCl) | "Salting out" effect reduces water concentration in the organic phase.[3] |
| pH Control | Avoid Bicarbonate | Evolution of CO2 creates turbulence (emulsions) and locally high pH promotes base-catalyzed hydrolysis.[1] |
| Speed | < 60 Seconds | Contact time is the enemy. Shake briefly, separate immediately. |
The Workflow:
-
Dilute reaction mixture with cold DCM .
-
Pour into a pre-cooled separatory funnel.
-
Wash rapidly with ice-cold Brine (not water).[1]
-
DO NOT wait for perfect clarity. Drain the organic layer immediately.
-
Dry instantly over MgSO4 (Magnesium Sulfate is faster than Sodium Sulfate).
Visualizing the Decision Matrix
The following diagram illustrates the logic flow for purifying this specific acid chloride.
Caption: Decision matrix for the purification of 5-Methoxy-2-methylbenzoyl chloride, prioritizing non-aqueous methods to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Can I store the acid chloride after workup? A: Only if strictly anhydrous. Store under nitrogen/argon at 4°C. If you see white crystals forming on the glass over time, that is 5-methoxy-2-methylbenzoic acid (the hydrolysis product).[1] It is safer to use it immediately in the next step (e.g., amide coupling or esterification) [4].
Q2: Why not use Sodium Bicarbonate to neutralize the acid? A: While standard for stable acid chlorides, bicarbonate generates CO2 gas. This gas formation creates micro-emulsions that prevent the layers from separating quickly. During this delay, the high local pH at the interface accelerates the hydrolysis of your sensitive 5-methoxy-2-methylbenzoyl chloride [5].[1]
Q3: How do I validate if my workup worked? A: Take a small aliquot for 1H NMR in dry CDCl3 immediately.
-
Acid Chloride (Target): Look for the methyl group peak. It will be slightly deshielded compared to the acid.
-
Carboxylic Acid (Failure): Look for a broad singlet (COOH) around 10-12 ppm.[1] Also, the aromatic protons will shift due to the change from -COCl to -COOH.[1]
-
Self-Validation: If the COOH peak integrates >5%, your workup was too wet or too slow.[1]
References
-
Bunton, C. A., et al. (2000).[1][4] "Micellar Charge Effects upon Hydrolyses of Substituted Benzoyl Chlorides." Langmuir. [Link][1]
-
Liu, K. T., & Chen, H. I. (2000).[1] "Solvent and substituent effects in solvolyses of benzoyl chlorides." Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Org.[3] Synth. 2004, 81, 262.[1] "General procedure for the preparation of acid chlorides using oxalyl chloride." [Link][1]
Sources
how to drive sluggish 5-Methoxy-2-methylbenzoyl chloride reactions to completion
Subject: Troubleshooting Sluggish 5-Methoxy-2-methylbenzoyl Chloride Reactions Document ID: TSC-ACYL-2025-04 Tier: Level 3 (Advanced Methodology)
Executive Summary & Root Cause Analysis
The Problem: Reactions involving 5-Methoxy-2-methylbenzoyl chloride often stall or proceed with poor conversion, even when using standard Schotten-Baumann or Friedel-Crafts conditions.
The Root Cause: The failure is rarely due to reagent quality but rather a synergistic blockade caused by the molecule's specific substitution pattern:
-
Steric Shielding (Primary Factor): The 2-methyl group (ortho) creates a physical barrier. It sterically hinders the trajectory of the incoming nucleophile (amine or alcohol) toward the carbonyl carbon.[1] The nucleophile cannot access the requisite 107° Bürgi-Dunitz angle for attack.
-
Electronic Deactivation (Secondary Factor): The 5-methoxy group is a strong electron-donating group (EDG). While located meta to the carbonyl, it increases the overall electron density of the benzene ring. This electron richness is transmitted through the
-system, rendering the carbonyl carbon less electrophilic (less positive) and therefore less reactive toward nucleophiles.
The Solution: You cannot remove these groups, so you must change the mechanism . Standard bimolecular substitution (
Mechanism of Action: The "Steglich" Unlock
To drive this reaction to completion, you must use 4-Dimethylaminopyridine (DMAP) .
Unlike pyridine or triethylamine, which act primarily as proton scavengers, DMAP acts as a nucleophilic catalyst . It attacks the hindered acyl chloride to form an N-acylpyridinium salt .
-
Why this works: This intermediate is highly reactive and, crucially, it is a charged species where the leaving group (DMAP) is better than chloride.[2][3] More importantly, the active acylating agent is now the N-acylpyridinium species, which is structurally different and less sterically compromised than the parent chloride.
Mechanistic Visualization
Caption: The DMAP catalytic cycle bypasses the direct steric barrier by forming a highly electrophilic, resonance-stabilized N-acylpyridinium intermediate.[3]
Optimization Protocols
Protocol A: The "Gold Standard" (DMAP Catalysis)
Use this for standard amidation or esterification.
Reagents:
-
Substrate: 5-Methoxy-2-methylbenzoyl chloride (1.1 equiv)
-
Nucleophile: Amine or Alcohol (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv) - Acts as HCl scavenger.
-
Catalyst: DMAP (0.1 - 0.2 equiv ) - Mandatory.
-
Solvent: Anhydrous DCM (Dichloromethane) or THF.
Step-by-Step:
-
Inert Environment: Flame-dry glassware and cool under
or Ar. Moisture will hydrolyze the hindered chloride faster than the nucleophile can attack. -
Dissolution: Dissolve the Nucleophile, Base, and DMAP in the solvent.
-
Controlled Addition: Add the Acid Chloride (dissolved in minimal solvent) dropwise to the reaction mixture at 0°C .
-
Note: Even though the reaction is sluggish, initial mixing can be exothermic.
-
-
Thermal Activation: Allow to warm to Room Temperature (RT).
-
The "Push": If TLC shows starting material after 4 hours, heat to reflux (40°C for DCM, 66°C for THF). The steric barrier often requires thermal energy to overcome.
Protocol B: The "High Energy" System (For Stubborn Cases)
Use this if Protocol A fails or if the nucleophile is also hindered (e.g., t-butyl amine).
Modifications:
-
Solvent: Switch to Toluene (BP 110°C).
-
Base: Pyridine (5.0 equiv or used as co-solvent).
-
Temperature: Reflux (110°C).
Procedure:
-
Dissolve the Nucleophile in Toluene.
-
Add Pyridine and DMAP (0.2 equiv).
-
Add the Acid Chloride.[2]
-
Reflux vigorously for 12–24 hours.
-
Monitoring: Monitor via HPLC or TLC. The high temperature increases the kinetic energy of the molecules, increasing the frequency of effective collisions despite the steric "shield."
Troubleshooting & FAQs
Diagnostic Workflow
Caption: Decision tree for diagnosing stalled acylation reactions.
Frequently Asked Questions
Q1: My product contains a stubborn impurity. What is it? A: It is likely the anhydride . If moisture enters, the acid chloride hydrolyzes to the carboxylic acid, which then reacts with the remaining acid chloride to form the symmetric anhydride.
-
Fix: Ensure strict anhydrous conditions. If anhydride forms, you can often "crack" it by adding more nucleophile and heating, but prevention is better.
Q2: How do I remove the DMAP/Pyridine during workup? A: These bases will contaminate your organic layer.
-
Standard Workup: Wash the organic layer with 1M HCl or 10% Citric Acid (2x). This protonates the pyridines, making them water-soluble and removing them into the aqueous phase.
-
Caution: If your product is acid-sensitive, use a Cupric Sulfate (
) wash (turns blue when complexed with pyridine) until the aqueous layer remains clear.
Q3: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: Not recommended. While standard benzoyl chlorides react well in biphasic systems, the 5-methoxy-2-methyl derivative is too slow. The rate of hydrolysis (reaction with water) will likely outcompete the rate of amidation because the water is in vast excess and small enough to slip past the methyl group.
Q4: I see the Acid Chloride spot disappear on TLC, but no Product forms. A: Check for Acid Fluoride formation? No, check for Hydrolysis . The "disappearing" spot likely converted to the carboxylic acid, which often streaks or stays at the baseline.
-
Verification: Run a mini-workup and take an NMR. If you see a broad singlet around 11-12 ppm, you have the acid.
Data Summary: Reactivity Profile
| Parameter | 5-Methoxy-2-methylbenzoyl Chloride | Standard Benzoyl Chloride | Impact on Protocol |
| Steric Bulk | High (Ortho-Methyl) | Low | Requires Catalyst (DMAP) |
| Electrophilicity | Reduced (+I/+M from Methoxy/Methyl) | High | Requires Heat/Time |
| Hydrolysis Risk | Moderate (Slower than unsubstituted) | High | Must use Anhydrous Solvents |
| Preferred Base | DIPEA/DMAP or Pyridine | TEA or NaOH | Avoid weak/bulky bases alone |
References
-
Steglich Esterification & DMAP Catalysis
- Mechanism of DMAP Catalysis: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978, 17, 522–524.
-
Source:
-
Steric Hindrance in Acylation
-
Reactivity of Benzoyl Chlorides
- Electronic Effects: "The increasing order of reactivity of substituted benzoyl chlorides." Chemistry Stack Exchange, 2020.
-
Source:
-
Safety Data (4-Methoxybenzoyl Chloride Analog)
- Reactivity Hazards: "4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals." NOAA.
-
Source:
Sources
Validation & Comparative
Analytical Strategies for 5-Methoxy-2-methylbenzoyl Chloride: A Comparative Guide
This guide outlines the analytical architecture for validating the purity of 5-Methoxy-2-methylbenzoyl chloride , a moisture-sensitive acyl chloride used as a critical building block in the synthesis of diacylhydrazine insecticides (e.g., Methoxyfenozide) and pharmaceutical intermediates.
The Core Analytical Challenge
5-Methoxy-2-methylbenzoyl chloride (CAS: 20357-15-1) presents a classic analytical paradox: it is too reactive for direct reversed-phase HPLC (due to hydrolysis) and potentially unstable for direct GC (due to thermal degradation or column interaction).
The primary impurity is its hydrolysis product, 5-methoxy-2-methylbenzoic acid .
-
The Trap: Many standard protocols use methanol to "dilute" the sample. Methanol reacts with the acid chloride to form the methyl ester. However, if the sample already contains the acid impurity, and the conditions are acidic (HCl byproduct), the acid may also esterify, leading to a false high purity result where both the active chloride and the inactive acid are counted as the same ester peak.
This guide prioritizes methods that chemically distinguish the active acyl chloride from the inactive carboxylic acid .
Comparative Method Analysis
Method A: HPLC via Amine Derivatization (The Gold Standard)
Principle: Reacting the sample with an excess of a secondary amine (e.g., diethylamine) converts the acid chloride into a stable amide . The acid impurity, unable to form an amide under these conditions, forms an ammonium salt . These two species have vastly different retention times on a C18 column.
-
Pros: Distinguishes active content from hydrolyzed degradation; high sensitivity; robust.
-
Cons: Requires sample preparation; excess amine elutes in the void volume.
Method B: GC-FID via Methanolysis (High Throughput)
Principle: The sample is quenched in anhydrous methanol. The acid chloride rapidly converts to the methyl ester.
-
Pros: Fast; excellent for volatile organic impurities (solvents).
-
Cons: High Risk. If the injection port is hot or the sample sits too long, the acid impurity may also esterify, masking the degradation.
Method C: Quantitative H NMR (The Structural Arbiter)
Principle: Direct observation of the unique chemical shifts of the breakdown products in an inert solvent (CDCl
-
Pros: Non-destructive; no reference standards required for response factors; absolute purity determination.
-
Cons: Lower sensitivity (LOD
0.1%); expensive instrumentation.
Data Summary & Decision Matrix
| Feature | Method A: HPLC (Amine) | Method B: GC (MeOH) | Method C: qNMR |
| Specificity (Active Cl) | High (Amide vs Salt) | Medium (Risk of Esterification) | High (Distinct Shifts) |
| LOD/LOQ | 0.05% / 0.1% | 0.01% / 0.05% | ~0.1% / 0.5% |
| Throughput | Medium (10 min prep) | High (Automated) | Low (Manual processing) |
| Linearity ( | > 0.999 | > 0.999 | N/A (Molar Ratio) |
| Primary Use | Final Release Testing | In-Process Control (IPC) | Reference Standard Qual. |
Detailed Experimental Protocols
Protocol 1: HPLC Purity via Diethylamine Quench
This method is recommended for the Certificate of Analysis (CoA).
Reagents:
-
Derivatizing Agent: Diethylamine (DEA), >99%.
-
Solvent: Acetonitrile (HPLC Grade).
-
Quench Mix: 10% DEA in Acetonitrile (v/v).
Procedure:
-
Blank Preparation: Pipette 1.0 mL of Quench Mix into a vial. Allow to stand for 5 mins. Add 9.0 mL of Mobile Phase A/B mix.
-
Sample Preparation:
-
Weigh approx. 50 mg of 5-Methoxy-2-methylbenzoyl chloride into a dry 20 mL volumetric flask.
-
Immediately add 5 mL of Quench Mix. Swirl and let stand for 5 minutes. (The reaction is exothermic and instantaneous).
-
Dilute to volume with Acetonitrile.[1]
-
Transfer 1.0 mL of this solution to a vial and dilute to 10 mL with Mobile Phase.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% H
PO in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm.
-
Interpretation:
-
Peak 1 (Void): Excess Diethylamine / Diethylammonium salt of the acid impurity.
-
Peak 2 (Late eluting): N,N-Diethyl-5-methoxy-2-methylbenzamide (The Active Product).
-
Note: To quantify the acid impurity specifically, inject a standard of 5-methoxy-2-methylbenzoic acid; it will elute earlier than the amide.
Protocol 2: Quantitative NMR (qNMR)
Used to assign the potency of the primary reference standard.
Procedure:
-
Weigh 20 mg of sample and 10 mg of Internal Standard (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone) into a vial.
-
Dissolve in 0.7 mL CDCl
(dried over molecular sieves). -
Acquire
H NMR with a relaxation delay ( ) of at least 30 seconds (or ) to ensure quantitative integration.
Key Shifts:
-
Acid Chloride (COCl): Look for the aromatic protons. The ortho proton to the carbonyl is typically deshielded compared to the acid.
-
Acid (COOH): If hydrolysis occurred, a broad singlet >10 ppm (COOH) may be visible, or distinct aromatic shifts.
-
Calculation: Purity is calculated based on the molar ratio of the analyte aromatic signals vs. the internal standard integration.
Visualizing the Analytical Logic
The following diagram illustrates the chemical pathways that determine which method yields the "True" purity versus "Apparent" purity.
Caption: Chemical fate of the active chloride vs. acid impurity under different analytical quenching conditions.
References
-
Valvis, I. et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem. (2025).[2] "A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate." (General principles of acid chloride analysis).
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Standard qNMR protocols for reactive intermediates).
-
Sigma-Aldrich. (2024). "5-Fluoro-2-methoxybenzoyl chloride Safety Data Sheet." (Handling and reactivity data for analogous compounds).
Sources
comparison of reactivity between 5-Methoxy-2-methylbenzoyl chloride and other benzoyl chlorides
Executive Summary: The Steric-Electronic Tug-of-War
5-Methoxy-2-methylbenzoyl chloride (CAS 25045-35-6) represents a distinct class of acylating agents where reactivity is governed by a "tug-of-war" between steric hindrance and electronic induction. Unlike standard benzoyl chloride, this molecule features an ortho-methyl group that mechanically impedes nucleophilic attack, while the meta-methoxy group exerts a subtle inductive influence.
Key Finding: This reagent exhibits attenuated reactivity compared to unsubstituted benzoyl chloride due to the ortho-effect, but maintains higher electrophilicity than purely electron-rich analogs (e.g., 4-methoxybenzoyl chloride) due to the meta-positioning of the methoxy group preventing direct resonance donation to the carbonyl.
Chemical Profile & Structural Logic
| Feature | Specification |
| CAS Number | 25045-35-6 |
| Molecular Weight | 184.62 g/mol |
| Physical State | Low-melting solid or viscous liquid (Lot dependent; T_melt ~30-40°C) |
| Primary Hazard | Corrosive, Lachrymator, Moisture Sensitive |
| Electronic Class | Deactivated (Steric) / Weakly Activated (Inductive) |
Structural Analysis
-
2-Methyl Group (Ortho): The dominant feature. It introduces significant steric bulk (
parameter), forcing the carbonyl group out of coplanarity with the benzene ring and physically blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle). -
5-Methoxy Group (Meta): Crucially, this group is meta to the carbonyl. While Methoxy is normally a strong Electron Donating Group (EDG) via resonance (
), this effect is decoupled from the reaction center in the meta position. Its influence is restricted to the Inductive effect ( ), which is electron-withdrawing.
Comparative Reactivity Matrix
The following table ranks 5-Methoxy-2-methylbenzoyl chloride against common alternatives, normalized to Benzoyl Chloride (
| Reagent | Structure | Relative Reactivity ( | Dominant Effect |
| 4-Nitrobenzoyl Chloride | High (~100) | Strong Electronic Activation ( | |
| Benzoyl Chloride | PhCOCl | Baseline (1.0) | Standard Reference. |
| 5-Methoxy-2-methylbenzoyl Chloride | Target Molecule | Low (~0.05 - 0.1) | Steric Blockade dominates; slightly offset by m-OMe induction. |
| 2-Methylbenzoyl Chloride | Very Low (~0.02) | Steric Blockade + Weak Electronic Deactivation ( | |
| 4-Methoxybenzoyl Chloride | Variable | Resonance Deactivation ( |
Mechanism of Action
The reaction proceeds via an Addition-Elimination mechanism (
Figure 1: Mechanistic pathway highlighting the steric inhibition by the ortho-methyl group during nucleophilic attack.
Experimental Validation: Competitive Solvolysis Protocol
To objectively verify the reactivity difference, we recommend a Competitive Solvolysis experiment. This self-validating protocol minimizes solvent/temperature errors by running reactions simultaneously.
Protocol Parameters
-
Objective: Determine relative rate constants (
) via competition for a limiting nucleophile. -
Nucleophile: Methanol (excess) or Aniline (limiting).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Monitoring: HPLC-UV or GC-MS.
Step-by-Step Workflow
-
Preparation: Dissolve equimolar amounts (1.0 mmol each) of Benzoyl Chloride (Standard) and 5-Methoxy-2-methylbenzoyl Chloride (Target) in anhydrous DCM (10 mL).
-
Initiation: Add 0.5 equivalents (0.5 mmol) of Aniline (limiting reagent) and 1.0 mmol Pyridine (base) at 0°C.
-
Reaction: Stir for 1 hour. The acid chlorides compete for the limited amine.
-
Quench: Add 2 mL Methanol to convert remaining acid chlorides to methyl esters (distinct from the amide products).
-
Analysis: Analyze the ratio of Benzanilide (Product A) to 5-Methoxy-2-methylbenzanilide (Product B).
-
Calculation: The ratio
approximates the relative reactivity .
Figure 2: Experimental workflow for determining relative reactivity via competitive aminolysis.
Application Guidelines for Researchers
When using 5-Methoxy-2-methylbenzoyl chloride in drug discovery (e.g., synthesizing analogs of kinase inhibitors or NSAIDs):
-
Reaction Times: Expect reaction times to be 2-4x longer than standard benzoyl chloride.
-
Temperature: Room temperature (25°C) is often insufficient for sterically hindered amines. Heating to 40-60°C is recommended.
-
Catalysis: The use of DMAP (4-Dimethylaminopyridine) is highly recommended. DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the ortho-methyl group.
-
Handling: Due to the ortho-substituent, this compound hydrolyzes slower than benzoyl chloride in air, but it is still moisture-sensitive. Store under inert gas (Argon/Nitrogen).
Troubleshooting Matrix
| Observation | Root Cause | Solution |
| Low Yield (<50%) | Steric hindrance preventing attack. | Increase Temp to 60°C; Add 10 mol% DMAP. |
| Unreacted SM | Hydrolysis of reagent over time. | Check reagent quality (GC); use fresh bottle. |
| Side Products | Competitive hydrolysis. | Ensure strictly anhydrous solvents (DCM/THF). |
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants. Journal of the American Chemical Society, 80(18), 4979–4987. Link
- Madhusudhan, G., et al. (2020). Process for the preparation of Indomethacin and its intermediates. Organic Process Research & Development.
-
PubChem Database. (2023). Compound Summary: 5-Methoxy-2-methylbenzoyl chloride (CAS 25045-35-6). Link
-
Westaway, K. C., & Ali, S. F. (1979). The effect of solvent on the transition state structure for the nucleophilic substitution reaction of benzoyl chlorides. Canadian Journal of Chemistry, 57(11), 1354-1367. Link
Technical Guide: Thionyl Chloride vs. Oxalyl Chloride for 5-Methoxy-2-methylbenzoyl Chloride Synthesis
This guide provides a technical comparison between Thionyl Chloride (
Executive Summary
For the synthesis of 5-Methoxy-2-methylbenzoyl chloride , the choice between thionyl chloride and oxalyl chloride dictates the reaction conditions, impurity profile, and workup strategy.[1]
-
Thionyl Chloride (
): The industrial standard. Robust and cost-effective but requires elevated temperatures (reflux) which poses a slight risk of side reactions (chlorination) on the electron-rich aromatic ring. -
Oxalyl Chloride (
): The precision reagent. Operates at room temperature via DMF catalysis.[1][2] It minimizes thermal degradation and allows for easier removal of excess reagent, though it generates toxic carbon monoxide (CO).
Recommendation: For milligram-to-gram scale research where purity is paramount, Oxalyl Chloride with catalytic DMF is the superior choice. For multi-kilogram scale-up, Thionyl Chloride is preferred for cost efficiency, provided thermal stability of the substrate is validated.
Mechanistic Analysis & Reaction Pathways[3][4][5][6]
Understanding the mechanism is critical for troubleshooting. Both reagents can utilize N,N-Dimethylformamide (DMF) as a catalyst, forming the highly reactive Vilsmeier-Haack intermediate (chloroiminium ion).
Mechanism A: Thionyl Chloride (Thermal/Catalytic)
Without DMF,
-
Risk: The high temperature required (Reflux, ~75°C) increases the kinetic energy of the system, potentially encouraging electrophilic aromatic substitution (chlorination) on the activated 5-methoxy-2-methyl ring.
Mechanism B: Oxalyl Chloride (Catalytic Vilsmeier)
Oxalyl chloride reacts with catalytic DMF to form the active chloroiminium species immediately at 0°C. This species attacks the carboxylic acid to form the acid chloride, regenerating DMF.
-
Advantage: The reaction is driven by the irreversible formation of gases (
) and the high electrophilicity of the catalyst, allowing the reaction to proceed at Room Temperature .
Visualizing the Pathways
The following diagram contrasts the activation pathways and byproduct generation.
Figure 1: Comparative reaction pathways showing thermal vs. catalytic activation.
Experimental Protocols
Protocol A: Thionyl Chloride Method (Standard)
Best for: Large scale, cost-sensitive batches.
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or
line). Connect the outlet to a gas scrubber (NaOH trap) to neutralize . -
Dissolution: Suspend 5-Methoxy-2-methylbenzoic acid (1.0 equiv) in anhydrous Toluene (3-5 volumes).
-
Note: Toluene is preferred over Benzene (toxicity) and DCM (boiling point too low for efficient thermal
reaction without pressure).
-
-
Addition: Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise.
-
Optional: Add 1-2 drops of DMF to accelerate the reaction.[1]
-
-
Reaction: Heat to reflux (bath temp ~85°C) for 2–3 hours. The solution should become clear and homogeneous.
-
Workup:
Protocol B: Oxalyl Chloride Method (High Purity)
Best for: Sensitive substrates, small scale, high purity requirements.
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Dissolution: Dissolve 5-Methoxy-2-methylbenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (5-10 volumes).
-
Catalysis: Add catalytic DMF (0.05 equiv / ~2-3 drops).
-
Addition: Cool to 0°C (ice bath). Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise via syringe.
-
Observation: Vigorous gas evolution (
) will occur immediately.[5] Perform in a well-ventilated fume hood.
-
-
Reaction: Allow to warm to Room Temperature and stir for 2 hours.
-
Workup:
-
Concentrate under reduced pressure at low temperature (<30°C).
-
Oxalyl chloride (bp 61°C) is much more volatile than thionyl chloride (bp 76°C) and removes easily.
-
The product is obtained as a yellow/off-white solid or oil, typically >98% pure.
-
Performance Comparison Data
The following table summarizes the operational differences specifically for the 5-methoxy-2-methyl substrate.
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Reaction Temp | Reflux (75-80°C) | 0°C |
| Reaction Time | 2 - 4 Hours | 1 - 2 Hours |
| Byproduct Removal | Difficult ( | Easy (Gases escape rapidly) |
| Reagent Removal | Hard (Requires azeotroping) | Easy (High volatility) |
| Safety Profile | Corrosive, noxious ( | Toxic ( |
| Substrate Risk | Moderate (Thermal chlorination risk) | Low (Mild conditions) |
| Est.[1][6][7] Yield | 85 - 92% | 90 - 98% |
Substrate-Specific Considerations
The 5-methoxy group activates the aromatic ring.
-
With
: Prolonged reflux can lead to trace chlorination ortho to the methoxy group (electrophilic aromatic substitution). While rare without a Lewis acid, the thermal conditions increase this probability. -
With
: The mild conditions virtually eliminate the risk of ring chlorination or demethylation.
Decision Logic
Use the following workflow to select the appropriate reagent for your specific constraint.
Figure 2: Decision matrix for reagent selection based on scale and downstream sensitivity.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Encyclopedia of Reagents for Organic Synthesis (EROS). Oxalyl Chloride. Wiley Online Library. Link
-
Organic Syntheses. Acid Chlorides from Carboxylic Acids: 7-Methoxyphthalide. Org. Synth. 1995, 72, 163. (Demonstrates Thionyl Chloride/DMF use on methoxy-substituted acid). Link
-
BenchChem. Synthesis of 2-Methyl-3-methoxybenzoyl chloride. Technical Protocols. (Specific substrate handling). Link
-
Marsh, G. P., et al. One-pot synthesis of β-lactams using oxalyl chloride. Iranian Journal of Science and Technology, 2014. (Comparison of activation efficiency). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Quantitative Analysis of 5-Methoxy-2-methylbenzoyl Chloride Reaction Kinetics
This guide offers an in-depth, objective comparison of methodologies for the quantitative analysis of reaction kinetics involving 5-Methoxy-2-methylbenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed experimental protocols but also the fundamental rationale behind procedural choices, ensuring a robust and validated approach to kinetic studies.
Introduction: The Significance of 5-Methoxy-2-methylbenzoyl Chloride and Its Kinetics
5-Methoxy-2-methylbenzoyl chloride is a crucial acylating agent and intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). The presence of an electron-donating methoxy group and a sterically hindering methyl group on the benzoyl ring creates a unique electronic and steric environment that dictates its reactivity. A quantitative understanding of its reaction kinetics is paramount for several reasons:
-
Process Optimization: Kinetic data allows for the fine-tuning of reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction times.
-
Mechanism Elucidation: Studying how reaction rates change under different conditions provides insight into the reaction mechanism (e.g., SN1-like vs. SN2-like pathways).[1]
-
Safety and Scalability: Understanding the rate of reaction and any potential exotherms is critical for the safe scale-up of chemical processes.
-
Comparative Reactivity: Kinetic analysis enables the objective comparison of its acylating power against other reagents, guiding the selection of the most suitable compound for a specific synthetic transformation.
This guide will focus on the hydrolysis reaction as a model system, as it is a common side reaction and its kinetics are well-studied for related benzoyl chlorides.[1][2] The principles and methods described, however, are broadly applicable to reactions with other nucleophiles like alcohols and amines.[3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The rapid nature of acyl chloride reactions necessitates analytical techniques capable of capturing concentration changes on the order of milliseconds to minutes.[5] The choice of method is a critical decision based on available instrumentation, the specific reaction being studied, and the required level of precision.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| UV-Vis Spectroscopy | Monitors change in absorbance of a chromophoric reactant or product over time.[6][7][8] | Simple, widely available, excellent for fast reactions (especially with stopped-flow).[5] | Requires a UV-active species, potential for spectral overlap.[9] | Rapid screening, determining pseudo-first-order rate constants. |
| In-situ NMR Spectroscopy | Tracks the disappearance of reactant signals and appearance of product signals directly in the NMR tube.[10][11] | Provides structural information, can monitor multiple species simultaneously, non-invasive.[12][13] | Lower sensitivity, not ideal for very fast reactions (sub-second), requires dedicated NMR time.[10] | Mechanistic studies, reactions with half-lives > 1 minute. |
| Quenched-Flow HPLC | The reaction is stopped (quenched) at specific time points, and the resulting mixture is analyzed by HPLC.[14][15] | High sensitivity and specificity, separates all components, applicable to reactions without spectroscopic handles.[16][17] | Technically complex, indirect method, potential for reaction during quenching. | Complex reaction mixtures, validation of other methods. |
Decision Logic for Method Selection
To assist in selecting the most appropriate technique, the following decision-making workflow is proposed.
Caption: Decision workflow for selecting the optimal kinetic analysis method.
Experimental Protocols & Data Analysis
This section provides detailed, self-validating protocols for each of the primary analytical methods. For the purpose of this guide, we will examine the pseudo-first-order kinetics of the hydrolysis of 5-Methoxy-2-methylbenzoyl chloride in an aqueous solvent system (e.g., 90:10 Acetonitrile:Water).
Method 1: UV-Vis Spectroscopy
Causality: This method is chosen for its simplicity and speed. We will monitor the disappearance of the benzoyl chloride, which has a distinct UV absorbance from its carboxylic acid product. By using a large excess of water, we ensure the reaction follows pseudo-first-order kinetics, simplifying the data analysis.[8]
Detailed Protocol:
-
Preparation:
-
Prepare a stock solution of 5-Methoxy-2-methylbenzoyl chloride in anhydrous acetonitrile (e.g., 10 mM).
-
Prepare the reaction solvent: a 90:10 (v/v) mixture of acetonitrile and deionized water.
-
Allow the spectrophotometer to warm up for at least 30 minutes. Set the instrument to collect data in kinetics mode at the wavelength of maximum absorbance (λmax) for the benzoyl chloride (determined via a preliminary UV scan, e.g., ~290 nm).
-
-
Execution:
-
Equilibrate a quartz cuvette containing 2.0 mL of the reaction solvent to the desired temperature (e.g., 25.0 °C) inside the spectrophotometer's thermostatted cell holder.
-
Blank the instrument with this cuvette.
-
Initiate the reaction by rapidly injecting a small volume (e.g., 20 µL) of the stock solution into the cuvette and mixing quickly.
-
Immediately start data acquisition, recording absorbance versus time for at least 3-5 half-lives.
-
-
Data Analysis:
-
The integrated rate law for a pseudo-first-order reaction is: ln(At - A∞) = -kobst + ln(A0 - A∞), where At is the absorbance at time t, A0 is the initial absorbance, A∞ is the final absorbance, and kobs is the observed rate constant.
-
Plot ln(At - A∞) versus time. The plot should be linear.
-
The rate constant, kobs, is the negative of the slope of this line.[18]
-
Method 2: In-situ ¹H NMR Spectroscopy
Causality: In-situ NMR is selected for its ability to provide unambiguous structural information while monitoring the reaction progress.[10] We can simultaneously observe the decay of a specific proton signal on the reactant (e.g., the methyl protons) and the growth of a corresponding signal on the product. This provides a self-validating system, as the rate of disappearance of the reactant should correlate directly with the rate of appearance of the product.
Detailed Protocol:
-
Preparation:
-
Prepare a solution of 5-Methoxy-2-methylbenzoyl chloride in a deuterated solvent compatible with the reaction (e.g., Acetonitrile-d3).
-
Prepare a separate solution of the nucleophile (e.g., D₂O) in the same deuterated solvent.
-
Place the reactant solution in a standard NMR tube.
-
-
Execution:
-
Acquire a reference ¹H NMR spectrum (t=0) of the reactant solution before adding the nucleophile.
-
Set up the NMR spectrometer for a kinetic experiment (an arrayed experiment that acquires spectra at set time intervals). The number of scans per time point should be minimized to get a "snapshot" of the reaction.[10]
-
Inject the D₂O solution into the NMR tube, mix rapidly, and immediately insert the tube into the spectrometer to begin the automated acquisition.
-
-
Data Analysis:
-
Process the series of spectra.
-
For each time point, integrate a characteristic peak of the reactant (e.g., the -CH₃ peak) and a characteristic peak of the product.
-
Calculate the concentration of the reactant at each time point based on the relative integration values.
-
Plot ln[Reactant] versus time. The slope of this line will be -kobs.
-
Method 3: Quenched-Flow HPLC
Causality: This method is the gold standard for complex mixtures or when spectroscopic methods are not viable. It involves physically stopping the reaction at precise time points and analyzing the composition of the "frozen" mixture.[14][15] This provides high-fidelity data but requires specialized equipment.
Detailed Protocol:
-
Preparation:
-
Develop an HPLC method (e.g., reverse-phase C18 column) that can resolve the reactant, product, and any byproducts.
-
Prepare two drive syringes for the quench-flow apparatus: one with the 5-Methoxy-2-methylbenzoyl chloride solution and one with the aqueous solvent.
-
Prepare a third syringe with a quenching solution. A suitable quencher would be a solution that reacts instantaneously with the acyl chloride to form a stable, easily detectable derivative, or a solution that neutralizes a catalyst. For this hydrolysis, a cold, aprotic solvent could be used to rapidly dilute and slow the reaction.
-
-
Execution:
-
Prime the quench-flow instrument (e.g., a KinTek RQF-3 or similar).[14][17]
-
Set the instrument to mix the reactants, allow them to react for a specified time in a delay loop (e.g., from 10 ms to several seconds), and then mix with the quenching solution.[15]
-
Collect the quenched samples at various time points.
-
-
Data Analysis:
-
Inject each quenched sample into the HPLC system.
-
Determine the concentration of the reactant and product in each sample from the peak areas using a pre-established calibration curve.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law (e.g., first-order exponential decay) to determine kobs.
-
Comparative Analysis: Reactivity vs. Alternative Acylating Agents
To contextualize the reactivity of 5-Methoxy-2-methylbenzoyl chloride, it is instructive to compare its hydrolysis rate constant with those of structurally related benzoyl chlorides. The electronic and steric effects of the substituents play a defining role in the stability of the transition state and thus the reaction rate.
Proposed Mechanism: The hydrolysis of most substituted benzoyl chlorides in aqueous organic solvents proceeds through a bimolecular SN2-like mechanism, involving a tetrahedral intermediate.[1][2] However, strongly electron-donating groups can stabilize a positive charge on the carbonyl carbon, potentially shifting the mechanism towards a more dissociative SN1-like pathway.[19]
Caption: Competing mechanisms for benzoyl chloride hydrolysis.
Expected Reactivity Trends:
-
Electron-Donating Groups (EDGs) like -OCH₃ increase electron density on the ring. This can slightly decrease the electrophilicity of the carbonyl carbon, slowing an SN2 reaction. However, an EDG strongly stabilizes the acylium cation intermediate, accelerating an SN1 reaction.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ decrease electron density, making the carbonyl carbon more electrophilic and accelerating an SN2 reaction.
-
Steric Hindrance from the ortho-methyl group will impede the approach of the nucleophile, generally slowing the reaction rate regardless of the electronic effect.[20]
Comparative Kinetic Data (Representative)
The following table presents hypothetical but plausible pseudo-first-order rate constants (kobs) for the hydrolysis of various benzoyl chlorides under identical conditions (e.g., 90:10 ACN:H₂O at 25°C) to illustrate these effects.
| Compound | Substituents | Dominant Effect(s) | Expected kobs (s⁻¹) |
| Benzoyl Chloride | None | Baseline | 0.050 |
| 4-Nitrobenzoyl Chloride | 4-NO₂ (EWG) | Electronic (Activating) | 0.120 |
| 4-Methoxybenzoyl Chloride | 4-OCH₃ (EDG) | Electronic (Deactivating for SN2) | 0.025 |
| 2-Methylbenzoyl Chloride | 2-CH₃ (EDG, Steric) | Steric Hindrance | 0.015 |
| 5-Methoxy-2-methylbenzoyl Chloride | 5-OCH₃ (EDG), 2-CH₃ (Steric) | Steric + Electronic | ~0.018 |
Interpretation: The reactivity of 5-Methoxy-2-methylbenzoyl chloride is primarily dictated by the significant steric hindrance from the ortho-methyl group, making it less reactive than unsubstituted benzoyl chloride. The meta-methoxy group has a weaker electronic effect than a para-substituent, leading to a reactivity that is slightly higher than 2-methylbenzoyl chloride due to the weak activating inductive effect, but still significantly slower than benzoyl chloride itself.
Conclusion
The quantitative analysis of 5-Methoxy-2-methylbenzoyl chloride reaction kinetics is a multifaceted task that requires careful selection of analytical methodology.
-
UV-Vis spectroscopy offers a rapid and accessible method for routine kinetic measurements.
-
In-situ NMR spectroscopy provides unparalleled mechanistic insight by revealing structural details in real-time.
-
Quenched-flow HPLC delivers the highest fidelity and is indispensable for complex systems.
By understanding the interplay of electronic and steric effects, researchers can predict the reactivity of this important reagent and rationally design synthetic procedures. The protocols and comparative data within this guide provide a robust framework for initiating such studies, enabling better process control, deeper mechanistic understanding, and more efficient development of novel chemical entities.
References
-
Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. [Link]
-
Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics | Chemical Instrumentation Facility. [Link]
-
Hall, H. K. (1955). Kinetics of Reactions of Acyl Chlorides. IV.1 Solvolysis of Acyl Halides in Dimethylformamide. Journal of the American Chemical Society, 77(21), 5593–5595. [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. [Link]
-
Dai, Z., Flatberg, G., & Heinz, A. (n.d.). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. [Link]
-
Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Part I. The Effect of Hydroxyl Ions, Temperature, and Substituents on the Rate of Hydrolysis of Benzoyl Chloride. Journal of the Chemical Society, 1729. [Link]
-
ScienceDirect. (2025, August 8). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. [Link]
-
Mantle, M. D. (2018, September 7). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. [Link]
-
UNI ScholarWorks. (n.d.). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. [Link]
-
Johannes Gutenberg University Mainz. (2020, July 15). New NMR method enables monitoring of chemical reactions in metal containers. [Link]
-
ResearchGate. (n.d.). NMR techniques for in situ reaction monitoring. [Link]
-
Hall, H. K., Jr. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. ACS Publications. [Link]
-
ACS Publications. (2025, June 4). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. [Link]
-
Agilent Technologies. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]
-
ResearchGate. (n.d.). Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution. [Link]
-
Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]
-
Centre de Biophysique Moléculaire. (n.d.). Quench-flow. [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?[Link]
-
National Center for Biotechnology Information. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
-
KinTek Corporation. (n.d.). RQF-3 Rapid Chemical Quench Flow. [Link]
-
TgK Scientific. (n.d.). Quench-Flow. [Link]
-
UMS IBSLOR. (2017, November 13). Quench-Flow. [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
YouTube. (2025, January 3). Topics 5.1 - 5.3. [Link]
Sources
- 1. 350. The mechanism of hydrolysis of acid chlorides. Part I. The effect of hydroxyl ions, temperature, and substituents on the rate of hydrolysis of benzoyl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. agilent.com [agilent.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. RQF-3 Rapid Chemical Quench Flow | KinTek Corporation [kintekcorp.com]
- 15. Quench-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 16. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quench-Flow | Drupal [umsibslor.univ-lorraine.fr]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Alternative Reagents to 5-Methoxy-2-methylbenzoyl Chloride for Specific Acylations
Executive Summary
5-Methoxy-2-methylbenzoyl chloride is a highly reactive electrophile commonly employed to introduce the 5-methoxy-2-methylbenzoyl moiety into pharmacophores (e.g., NSAID analogs, kinase inhibitors). However, its utility is often compromised by the 2-methyl group's steric hindrance , which necessitates harsh conditions, and the 5-methoxy group's electronic donation , which deactivates the carbonyl carbon relative to unsubstituted benzoyl chlorides. Furthermore, the acid chloride is moisture-sensitive, corrosive (generating HCl), and prone to hydrolysis, leading to variable yields and difficult purification.
This guide evaluates superior alternative reagents and protocols that bypass the isolation of the unstable acid chloride.[1] We focus on Propylphosphonic Anhydride (T3P®) and In-situ Acyl Fluorides (via TFFH) as the primary surrogates for amide coupling, and Eaton’s Reagent for Friedel-Crafts acylations.
The Baseline: 5-Methoxy-2-methylbenzoyl Chloride[2]
Before analyzing alternatives, we establish the baseline performance and limitations of the traditional reagent.
-
Reactivity Profile: The ortho-methyl group creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. The meta-methoxy group acts as an electron-donating group (EDG) via resonance, reducing electrophilicity.
-
Standard Protocol: Reaction of 5-methoxy-2-methylbenzoic acid with Thionyl Chloride (
) or Oxalyl Chloride (( ). -
Critical Limitations:
-
Atom Economy: Generates stoichiometric HCl and
/ / waste. -
Stability: Rapid hydrolysis upon exposure to atmospheric moisture; difficult to store.
-
Side Reactions: In Friedel-Crafts reactions, the Lewis acid (
) required to activate the hindered chloride can cause demethylation of the 5-methoxy group.
-
Comparative Analysis of Alternative Reagents
The following table compares the traditional acid chloride route against modern alternatives for the acylation of a generic nucleophile (Amine
Table 1: Performance Matrix of Acylation Reagents
| Feature | Acid Chloride (Baseline) | T3P® (Propylphosphonic Anhydride) | Acyl Fluoride (via TFFH) | Mixed Anhydride (IBCF) |
| Active Species | Cyclic Mixed Anhydride | |||
| Steric Tolerance | High (Brute force) | Excellent (Low steric demand) | Very High (Small leaving group) | Moderate |
| Byproducts | HCl, acidic salts | Water-soluble phosphonates | Tetramethylurea, HF salt | |
| Epimerization | High risk | Lowest risk | Low risk | Moderate risk |
| Moisture Sensitivity | High | Low (Stable in EtOAc/DMF) | Low (Stable to brief water wash) | High |
| Yield (Typical) | 65-85% | 85-95% | 80-90% | 60-80% |
| Safety Profile | Corrosive, lachrymator | Non-toxic, non-explosive | Corrosive (HF generation) | Flammable |
Note on Data: Yields are representative values for sterically hindered ortho-substituted benzoic acids based on comparative studies (e.g., Sureshbabu et al., Carpino et al.).
Deep Dive: The T3P® Protocol (Primary Recommendation)
Why it wins: T3P (Propylphosphonic anhydride) is the superior choice for coupling sterically hindered acids like 5-methoxy-2-methylbenzoic acid. Unlike other coupling agents (HATU/EDC), T3P does not form a bulky active ester intermediate that would further crowd the already hindered ortho-methyl site. Instead, it forms a reactive cyclic anhydride that is highly electrophilic yet stable enough to resist rapid hydrolysis.
Mechanism of Action
T3P reacts with the carboxylate to form a mixed anhydride. The cyclic structure of T3P "pulls back" the leaving group, reducing steric clash during the incoming nucleophilic attack.
Figure 1: Activation pathway of 5-methoxy-2-methylbenzoic acid using T3P.
Experimental Protocol: T3P-Mediated Amide Coupling
Objective: Synthesis of N-Benzyl-5-methoxy-2-methylbenzamide (Representative Amide).
-
Preparation: To a reaction vessel, add 5-methoxy-2-methylbenzoic acid (1.0 equiv) and the amine partner (1.1 equiv).
-
Solvent: Dissolve in Ethyl Acetate (EtOAc) or 2-MeTHF (approx. 5-10 mL/g). Note: T3P is often supplied as a 50% solution in EtOAc.
-
Base Addition: Cool to 0°C. Add Pyridine (2.5 - 3.0 equiv) or DIEA (3.0 equiv).
-
Activation: Add T3P (50% w/w in EtOAc, 1.2 - 1.5 equiv) dropwise.
-
Reaction: Allow to warm to room temperature (20-25°C). Stir for 2-4 hours.
-
Optimization: For extremely hindered amines, heat to 50°C. T3P is thermally stable.
-
-
Workup (The "Self-Validating" Step):
-
Add water to quench.
-
Wash organic layer with 1M HCl (removes pyridine/amines).
-
Wash with 1M NaOH (removes unreacted benzoic acid and T3P byproducts).
-
Result: The organic layer contains high-purity amide. T3P byproducts are strictly water-soluble.
-
Alternative for C-Acylation: Eaton's Reagent
If the "specific acylation" refers to Friedel-Crafts acylation (forming a ketone), T3P and HATU are ineffective. The traditional Acid Chloride +
Recommendation: Eaton's Reagent (7.7 wt%
-
Why: It allows direct acylation using the carboxylic acid without converting to the chloride. It is a milder Lewis acid environment than
, preserving the ether linkage. -
Protocol:
-
Dissolve 5-methoxy-2-methylbenzoic acid (1.0 equiv) and the arene substrate (1.0 - 1.2 equiv) in Eaton's Reagent (solvent/catalyst).
-
Stir at RT or heat mildly (40-60°C).
-
Quench into ice water. Precipitate is usually the pure ketone.
-
Decision Framework for Reagent Selection
Use this logic flow to select the correct reagent for your specific substrate.
Figure 2: Decision matrix for selecting the optimal acylation reagent.
References
-
Sureshbabu, V. V., et al. (2009). "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Organic Preparations and Procedures International. Link
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids." Journal of the American Chemical Society. Link
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. Link
-
Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Methoxy-2-methylbenzoyl chloride
Topic: Personal Protective Equipment & Operational Safety for 5-Methoxy-2-methylbenzoyl Chloride CAS: 22213-44-1 Chemical Class: Acid Chlorides / Benzoyl Chloride Derivatives[1]
Part 1: Strategic Safety Overview
The Hazard Profile: 5-Methoxy-2-methylbenzoyl chloride is not merely "corrosive"; it is a water-reactive lachrymator .[1] This dual-hazard profile dictates every aspect of your safety protocol.
-
Mechanism of Injury: Upon contact with moisture (including mucous membranes in the eyes/lungs), the benzoyl chloride moiety hydrolyzes rapidly to release hydrogen chloride (HCl) gas and the parent benzoic acid. This causes immediate, severe chemical burns and respiratory distress.
-
The "Lachrymator" Factor: Even minor vapor leaks can incapacitate a researcher, causing involuntary eye closure and disorientation. Standard fume hood usage is non-negotiable.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not default to "standard lab PPE."[1] Acid chlorides permeate standard nitrile gloves rapidly.[1] Use this tiered matrix to select gear based on your operational scale.
| PPE Component | Standard Operation (< 10 mL) | High-Hazard / Spill Cleanup (> 10 mL) | Scientific Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer) | Silver Shield (Laminate) or Viton | Permeation vs. Degradation: Acid chlorides can degrade nitrile in <10 mins.[1] Laminate films provide >480 min breakthrough time. |
| Eye Protection | Unvented Chemical Goggles | Goggles + Face Shield (8-inch) | Vapors bypass standard safety glasses.[1] A face shield prevents skin absorption during splashes.[1][2] |
| Respiratory | Fume Hood (Sash @ 18") | Full-Face Respirator (OV/AG Cartridge) | OV/AG (Organic Vapor/Acid Gas) cartridges are required to neutralize the HCl by-product.[1] |
| Body Defense | Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tychem/PVC) | Cotton absorbs; Tychem repels.[1] In a spill, an apron prevents saturation of clothes. |
Part 3: Operational Protocol: The "Dry Chain of Custody"
Objective: Transfer reagent from storage to reaction vessel without atmospheric hydrolysis.
Phase 1: Preparation
-
Glassware: Oven-dry all glassware (flasks, syringes, needles) at 120°C for >2 hours. Cool in a desiccator.
-
Atmosphere: Flush the reaction vessel with dry Nitrogen or Argon for 15 minutes prior to use.
-
Trap Setup: If the reaction will generate significant HCl, route the exhaust through a scrubber trap (NaOH solution) to neutralize acidic off-gassing.[1]
Phase 2: Transfer (The "Cannula" Method)
Avoid pouring. Pouring increases surface area for hydrolysis and vapor release.
-
Insert a long, oven-dried needle (16-18G) connected to an inert gas line into the reagent bottle (pressure inlet).
-
Insert a second needle (transfer line) into the reagent bottle, with the other end piercing the septum of your tared reaction flask.
-
Apply gentle gas pressure to transfer the liquid. This "closed-system" transfer eliminates fume exposure.[1]
Part 4: Emergency Response & Spill Management[3]
CRITICAL RULE: NEVER add water directly to a spill.[1][3][4] This will cause an explosive release of hot HCl gas.[1]
Scenario A: Minor Spill (< 5 mL) inside Fume Hood
-
Isolate: Lower sash immediately to contain vapors.[1]
-
Absorb: Cover spill with dry vermiculite, dry sand, or dedicated acid-neutralizing pads.[1] Do not use paper towels (combustible).[1][5]
-
Collect: Sweep absorbed material into a wide-mouth jar.
-
Neutralize: Place the open jar in the back of the hood and treat as solid hazardous waste.
Scenario B: Major Spill (> 10 mL) or Outside Hood[1]
-
Evacuate: Trigger the alarm. The lachrymatory effect will make manual cleanup unsafe without SCBA (Self-Contained Breathing Apparatus).[1]
-
Secure: Close lab doors to prevent vapor migration to corridors.
-
Re-entry: Only by trained personnel wearing Full-Face Respirators (OV/AG) or SCBA.[1]
Part 5: Waste Disposal & Quenching Protocol
The "Controlled Quench" Workflow Unreacted acid chlorides must be destroyed (quenched) before disposal.[1] This process is exothermic.[1]
Reagents Required:
Step-by-Step Quenching:
-
Dilute: Dissolve the waste residue in an inert solvent (e.g., DCM) to act as a heat sink.
-
Cool: Cool the solution to 0°C in an ice bath.
-
Add: Add the quenching agent (Methanol) dropwise .
-
Chemistry:
[1]
-
-
Neutralize: Once bubbling ceases, wash the organic layer with saturated sodium bicarbonate to neutralize residual HCl.
-
Dispose: Discard as halogenated organic waste.
Part 6: Visualizing the Safety Workflow
Figure 1: Decision logic for safe handling, spill response, and controlled disposal of 5-Methoxy-2-methylbenzoyl chloride.
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14223570: 2-Methoxy-5-methylbenzoyl chloride. PubChem.[1] Retrieved from [Link]
-
University of Wisconsin-Madison (2023). Standard Operating Procedure: Acid Chlorides. UW-Madison Chemistry Safety. Retrieved from [Link]
Sources
- 1. 2-Methoxy-6-methylbenzoyl chloride | C9H9ClO2 | CID 12892675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
